Jte 013
描述
Structure
3D Structure
属性
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSLRQNDXRSASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)NNC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436982 | |
| Record name | Jte 013 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383150-41-2 | |
| Record name | Jte 013 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JTE-013 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
JTE-013: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-013 is a widely utilized pharmacological tool in the study of lipid signaling, primarily recognized for its role as a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), a G protein-coupled receptor. This technical guide provides an in-depth exploration of the molecular mechanisms through which JTE-013 exerts its effects. It details its primary antagonistic action on S1P2 and the subsequent modulation of downstream signaling cascades. Furthermore, this document consolidates quantitative binding data, outlines key experimental protocols for its characterization, and presents signaling pathway diagrams to visually articulate its complex biological interactions. Evidence of potential off-target effects is also discussed to provide a comprehensive understanding for research and drug development applications.
Primary Mechanism of Action: S1P2 Antagonism
JTE-013 functions as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), also known as EDG-5.[1] It competitively inhibits the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P2 receptor.[1] This antagonism blocks the initiation of S1P-mediated intracellular signaling pathways that are specifically coupled to the S1P2 receptor. S1P2 is known to couple with multiple G proteins, including Gi, Gq, and G12/13, thereby regulating a diverse array of cellular processes.[2][3]
Quantitative Data: Receptor Binding Affinity
The inhibitory potency of JTE-013 has been quantified through radiolabeled S1P binding assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Receptor Species | IC50 Value | Reference |
| Human S1P2 | 17 nM | [1] |
| Human S1P2 | 17.6 nM | |
| Rat S1P2 | 22 nM | [1] |
At concentrations up to 10 μM, JTE-013 exhibits minimal inhibition of S1P3 (4.2%) and no antagonistic activity at the S1P1 receptor, highlighting its selectivity for S1P2.[1]
Modulation of Downstream Signaling Pathways
By antagonizing the S1P2 receptor, JTE-013 influences a multitude of downstream signaling cascades. The specific pathways affected can be cell-type and context-dependent.
Wnt/Ca2+ and BMP/Smad Signaling in Osteogenesis
In murine bone marrow stromal cells (BMSCs), JTE-013 has been shown to promote osteogenesis.[2][4] This effect is mediated through the modulation of Wnt/Ca2+ and BMP/Smad signaling pathways.[2][4]
-
Wnt/Ca2+ Pathway: Treatment with JTE-013 leads to an increase in the phosphorylation of PLCγ1 and PKCζ, as well as an increase in phosphorylated CaMKII and intracellular calcium release.[2] This suggests an activation of the non-canonical Wnt/Ca2+ signaling cascade.[2] Conversely, JTE-013 treatment was observed to decrease β-catenin levels, indicating a lack of involvement of the canonical Wnt/β-catenin pathway.[2]
-
BMP/Smad Signaling: Low doses of JTE-013 (1 to 2 μM) have been found to increase BMP/Smad signaling, a critical pathway in bone formation.[2][4]
PI3K, MAPKs, and NF-κB Signaling
S1P2 activation is known to stimulate several pro-inflammatory signaling pathways. JTE-013, by blocking S1P2, can suppress these pathways. In murine bone marrow-derived monocytes and macrophages, JTE-013 was shown to suppress PI3K, MAPKs, and NF-κB protein kinases.[2] This leads to a reduction in the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]
Off-Target Effects and Additional Mechanisms
While JTE-013 is a selective S1P2 antagonist, some studies have reported off-target effects, which are crucial to consider for data interpretation.
-
Effects on Other S1P Receptors: In murine BMSCs, JTE-013 treatment was found to enhance the mRNA and protein levels of S1PR1, S1PR3, S1PR4, and S1PR5.[2] This suggests a potential compensatory mechanism or a broader impact on S1P receptor expression.[2]
-
Agonism at other GPCRs: In sensory neurons, JTE-013 was observed to increase excitability, a response that was blocked by a selective S1PR1 antagonist.[5] This suggests that JTE-013 may act as an agonist at other G protein-coupled receptors, potentially S1PR1, in a manner independent of S1P2.[5]
-
Inhibition of Sphingosine Kinases: At concentrations often used in research, JTE-013 has been shown to inhibit sphingosine kinases 1 and 2, enzymes responsible for the production of S1P.[6][7] This would lead to a reduction in cellular S1P levels, adding another layer of complexity to its mechanism of action.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
JTE-013 as a Selective S1P2 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts a multitude of cellular effects through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P2 receptor subtype, in particular, has garnered significant interest due to its involvement in a diverse range of physiological and pathological processes, including cell migration, vascular function, inflammation, and fibrosis. Consequently, the development of selective antagonists for S1P2 is a key area of research for novel therapeutic interventions. JTE-013 has emerged as a widely utilized small molecule antagonist for the S1P2 receptor. This technical guide provides a comprehensive overview of JTE-013, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its characterization.
Chemical and Physical Properties of JTE-013
JTE-013 is a potent and specific antagonist of the S1P2 receptor, also known as Edg-5. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide |
| Molecular Formula | C₁₇H₁₉Cl₂N₇O |
| Molecular Weight | 408.29 g/mol [1][2] |
| CAS Number | 383150-41-2[1][2] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[1][2] |
| Storage | Store at +4°C[1][2] |
Preparation of Stock Solutions
For in vitro experiments, JTE-013 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). It is crucial to ensure that the final concentration of DMSO in the experimental medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Protocol for Preparing a 10 mM Stock Solution of JTE-013:
-
Weigh out 4.08 mg of JTE-013 (assuming a molecular weight of 408.29 g/mol ).
-
Add 1 mL of DMSO to the solid JTE-013.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Mechanism of Action and Selectivity
JTE-013 functions as a competitive antagonist at the S1P2 receptor. It binds to the receptor and prevents the binding of the endogenous ligand, S1P, thereby inhibiting downstream signaling.
Quantitative Data on JTE-013 Activity
The inhibitory potency of JTE-013 has been determined in various assay formats. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of JTE-013 required to inhibit 50% of the S1P-induced response.
| Receptor Subtype | Assay Type | Species | IC50 Value (nM) |
| S1P₂ | Radiolabeled S1P Binding | Human | 17[3] |
| S1P₂ | Radiolabeled S1P Binding | Rat | 22[3] |
| S1P₄ | Not specified | Not specified | 237 |
| S1P₁ | Radiolabeled S1P Binding | Human | >10,000 |
| S1P₃ | Radiolabeled S1P Binding | Human | >10,000 (4.2% inhibition at 10 µM)[1] |
Off-Target Effects
It is critical for researchers to be aware of the potential off-target effects of JTE-013, particularly at higher concentrations (typically in the micromolar range). Studies have shown that JTE-013 can inhibit other signaling molecules, which may lead to misinterpretation of experimental results if not carefully considered.
| Off-Target Molecule | Effect | IC50 Value (µM) |
| Sphingosine Kinase 1 (SK1) | Inhibition | 25.1 ± 2.7 |
| Sphingosine Kinase 2 (SK2) | Inhibition | 4.3 ± 0.5 |
| Dihydroceramide Desaturase 1 (DES1) | Inhibition | Ki = 9.2 ± 0.8 |
These off-target activities highlight the importance of using the lowest effective concentration of JTE-013 and employing additional control experiments, such as using structurally distinct S1P2 antagonists or genetic knockdown of the S1P2 receptor, to validate findings.
S1P2 Receptor Signaling Pathways
The S1P2 receptor couples to multiple heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13, leading to the activation of diverse downstream signaling cascades. The specific pathways activated can be cell-type dependent.
S1P2 Signaling Pathways
References
JTE-013: An In-Depth Technical Guide to a Selective S1PR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of JTE-013, a widely utilized antagonist of the sphingosine-1-phosphate receptor 2 (S1PR2). JTE-013 serves as a critical tool for investigating the physiological and pathological roles of the S1P-S1PR2 signaling axis. This document consolidates key findings on its mechanism of action, selectivity, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a myriad of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5. S1PR2, in particular, is coupled to multiple G proteins, including Gα12/13, Gαq, and Gαi, leading to the activation of diverse downstream signaling cascades.[1][2][3] JTE-013 has been instrumental in elucidating the specific functions of S1PR2, distinguishing its effects from those mediated by other S1P receptor subtypes.
Chemical and Physical Properties
JTE-013 is a small molecule antagonist with the following properties:
| Property | Value | Reference |
| Chemical Name | N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide | [4] |
| Molecular Formula | C₁₇H₁₉Cl₂N₇O | [4][5] |
| Molecular Weight | 408.29 g/mol | [5][6] |
| CAS Number | 383150-41-2 | [4][5] |
| Purity | ≥98% | [5][6] |
| Solubility | Soluble to 100 mM in DMSO and ethanol. | [5][6] |
| Storage | Store at +4°C. | [5][6] |
Mechanism of Action and Selectivity
JTE-013 functions as a competitive antagonist at the S1PR2, inhibiting the binding of the endogenous ligand S1P.[5][7] This blockade prevents the activation of downstream signaling pathways initiated by S1PR2.
Quantitative Activity Data
The inhibitory potency and selectivity of JTE-013 have been characterized in various assay systems.
| Target | Assay Type | Species | IC₅₀ | Reference |
| S1PR2 | S1P Binding | Human | 17.6 nM | [5][6] |
| S1PR2 | S1P Binding | Rat | 22 nM | [7] |
| S1PR2 | [³³P]-S1P Binding | - | 53 nM | [8] |
| S1PR4 | - | - | 237 nM | [4] |
| S1PR1 | S1P Binding | Human | >10 µM | [4][6] |
| S1PR3 | S1P Binding | Human | >10 µM (4.2% inhibition at 10 µM) | [5][6] |
| Sphingosine Kinase 1 (SK1) | - | - | 25.1 µM | [4] |
| Sphingosine Kinase 2 (SK2) | - | - | 4.3 µM | [4] |
| Dihydroceramide Desaturase 1 (DES1) | - | - | 16.8 µM | [4] |
Note: While highly selective for S1PR2, some off-target effects have been reported at higher concentrations, particularly on S1PR4 and enzymes involved in sphingolipid metabolism.[4][9]
Signaling Pathways Modulated by JTE-013
Inhibition of S1PR2 by JTE-013 impacts multiple intracellular signaling cascades. S1PR2 activation is known to stimulate pathways that often oppose the effects of S1PR1. Key pathways affected by JTE-013-mediated S1PR2 blockade include:
-
RhoA Activation: S1PR2 coupling to Gα12/13 leads to the activation of the small GTPase RhoA, which influences cell morphology, migration, and smooth muscle contraction.[2][10] JTE-013 blocks this activation.
-
Phospholipase C (PLC) Pathway: Through Gαq, S1PR2 can activate PLC, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC).[2]
-
PI3K/Akt and MAPK/ERK Pathways: The effects of S1PR2 on these pathways can be cell-type dependent. In some contexts, S1PR2 activation inhibits Akt and activates ERK, and JTE-013 can reverse these effects.[1][7]
-
NF-κB Pathway: S1PR2 signaling can lead to the activation of the NF-κB pathway, promoting inflammatory responses. JTE-013 has been shown to inhibit this activation.[1][10]
Visualizing S1PR2 Signaling and JTE-013 Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. What are S1PR2 modulators and how do they work? [synapse.patsnap.com]
- 3. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
JTE-013: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of JTE-013, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). This document is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, inflammation, and oncology.
Chemical Structure and Properties
JTE-013 is a small molecule inhibitor with the IUPAC name N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide.[1] Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | N-(2,6-dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide[1] |
| CAS Number | 383150-41-2[1] |
| Molecular Formula | C₁₇H₁₉Cl₂N₇O[1] |
| SMILES | O=C(NNc1cc(C(C)C)c2c(C)nn(C)c2n1)Nc1cc(Cl)nc(Cl)c1[1] |
| InChI | InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27)[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 408.29 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Purity | ≥98% (HPLC)[2] |
| Solubility | DMSO: 100 mM, Ethanol: 100 mM |
| Storage | Store at +4°C[2] |
Pharmacological Properties
JTE-013 is a highly selective antagonist of the S1P2 receptor. Its primary mechanism of action is the inhibition of sphingosine-1-phosphate (S1P) binding to S1P2.
Receptor Binding Affinity and Selectivity
JTE-013 exhibits high affinity for the human S1P2 receptor, with significantly lower affinity for other S1P receptor subtypes, demonstrating its selectivity.
| Receptor Subtype | IC₅₀ (nM) |
| Human S1P₂ | 17.6[2] |
| Rat S1P₂ | 22 |
| Human S1P₄ | 237[4] |
| Human S1P₁ | >10,000[4] |
| Human S1P₃ | >10,000 (4.2% inhibition at 10 µM)[2] |
Off-Target Effects
Recent studies have indicated that at higher concentrations (in the micromolar range), JTE-013 can exhibit off-target effects on other components of sphingolipid metabolism.
| Enzyme | IC₅₀ (µM) |
| Sphingosine Kinase 2 (SK2) | 4.3[5] |
| Dihydroceramide Desaturase 1 (Des1) | 16.8[4] |
| Sphingosine Kinase 1 (SK1) | 25.1[5] |
Signaling Pathways
JTE-013 exerts its biological effects by blocking the downstream signaling cascades initiated by S1P binding to the S1P2 receptor. The S1P2 receptor is known to couple to several G proteins, including Gα12/13, Gαq, and Gαi, leading to the modulation of various cellular processes.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory and Stimulatory Regulation of Rac and Cell Motility by the G12/13-Rho and Gi Pathways Integrated Downstream of a Single G Protein-Coupled Sphingosine-1-Phosphate Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Specificity and Selectivity of JTE-013
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target specificity and selectivity of JTE-013, a widely used pharmacological tool. The information presented herein is intended to assist researchers in the design and interpretation of experiments involving this compound.
JTE-013 is a small molecule antagonist primarily targeting the sphingosine-1-phosphate receptor 2 (S1P₂). However, a growing body of evidence indicates that its pharmacological profile is more complex, with activity at other S1P receptor subtypes and significant off-target effects, particularly at concentrations commonly used in preclinical studies. This guide summarizes the quantitative data on its binding affinities and inhibitory concentrations, details the experimental protocols used for its characterization, and provides visual representations of its primary signaling pathway and the workflows for assessing its selectivity.
Data Presentation: Quantitative Analysis of JTE-013 Activity
The following tables summarize the reported binding affinities and inhibitory concentrations of JTE-013 for its primary and off-target molecules.
Table 1: JTE-013 Affinity for Sphingosine-1-Phosphate (S1P) Receptors
| Target Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| S1P₂ (EDG-5) | Human | Radioligand Binding | IC₅₀ | 17 ± 6 | [1][2][3] |
| S1P₂ (EDG-5) | Human | Radioligand Binding | IC₅₀ | 17.6 | [4][5] |
| S1P₂ (EDG-5) | Rat | Radioligand Binding | IC₅₀ | 22 ± 9 | [1][2][3] |
| S1P₄ | Human | Functional Assay | IC₅₀ | 237 | [1] |
| S1P₁ | Human | Radioligand Binding | % Inhibition @ 10 µM | No antagonism | [2][3][4][5] |
| S1P₃ | Human | Radioligand Binding | % Inhibition @ 10 µM | 4.2 | [4][5] |
Table 2: JTE-013 Off-Target Enzyme Inhibition
| Off-Target Enzyme | Species | Parameter | Value (µM) | Reference |
| Sphingosine Kinase 1 (SK1) | Human | IC₅₀ | 25.1 ± 2.7 | [1] |
| Sphingosine Kinase 2 (SK2) | Human | IC₅₀ | 4.3 ± 0.5 | [1] |
| Dihydroceramide Desaturase 1 (Des1) | Human | Kᵢ | 9.2 ± 0.8 | [1] |
It is crucial to note that while JTE-013 exhibits nanomolar potency for S1P₂, its selectivity diminishes at the micromolar concentrations frequently used in cell-based assays.[1] At these higher concentrations, JTE-013 can engage S1P₄ and inhibit key enzymes in the sphingolipid metabolic pathway, leading to potential confounding effects.[1][6] Furthermore, some studies have reported JTE-013 activity in S1P₂ knockout models, suggesting the existence of yet unidentified off-target interactions.[1][3][7]
Signaling Pathway
JTE-013 exerts its primary effect by antagonizing the S1P₂ receptor, a G protein-coupled receptor (GPCR) that couples to multiple G protein families, including Gαq, Gα12/13, and Gαi.[8][9] Activation of these pathways can lead to diverse cellular responses, including the regulation of cell migration, proliferation, and vascular tone.
Experimental Protocols
Accurate characterization of a compound's selectivity and specificity relies on a suite of well-defined experimental assays. Below are detailed methodologies for key experiments cited in the characterization of JTE-013.
1. Radioligand Binding Assay for S1P Receptors
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Kᵢ or IC₅₀).
-
Materials:
-
Cell membranes from CHO or HEK293 cells overexpressing the human S1P receptor subtype of interest (S1P₁, S1P₂, S1P₃, etc.).
-
Radioligand: [³²P]S1P.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).
-
Test Compound: JTE-013, serially diluted in assay buffer.
-
Non-specific binding control: High concentration of unlabeled S1P (e.g., 1 µM).
-
96-well filter plates (e.g., glass fiber GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of JTE-013 in assay buffer.
-
In a 96-well plate, combine 50 µL of the JTE-013 dilution (or control) with 50 µL of diluted cell membranes (1-2 µg protein/well).
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Add 50 µL of [³²P]S1P working solution to each well to a final concentration of 0.1-0.2 nM.
-
Incubate for 60 minutes at room temperature to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked 96-well filter plate, followed by five washes with 200 µL of ice-cold assay buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the JTE-013 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
2. Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a common downstream event of Gαq-coupled GPCR activation.
-
Materials:
-
HEK293 or CHO cells stably expressing the S1P₂ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
S1P₂ agonist (e.g., S1P).
-
Test compound (JTE-013).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed the S1P₂-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of JTE-013 and pre-incubate with the cells for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the S1P agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence reflects the intracellular calcium concentration.
-
Determine the inhibitory effect of JTE-013 by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of JTE-013.
-
3. Off-Target Enzyme Inhibition Assay: Sphingosine Kinase (SK)
This assay determines the inhibitory effect of JTE-013 on the activity of sphingosine kinases.
-
Materials:
-
Recombinant human SK1 or SK2.
-
Substrate: D-erythro-sphingosine.
-
[γ-³³P]ATP.
-
SK Assay Buffer.
-
96-well FlashPlates®.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare reaction mixtures in the wells of a 96-well FlashPlate®, each containing SK assay buffer, sphingosine, and the desired concentration of JTE-013.
-
Initiate the reaction by adding [γ-³³P]ATP (final concentration ~250 µM) and the recombinant SK enzyme (e.g., 2 µg of cell lysate protein).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Wash the plate twice with phosphate-buffered saline (PBS) to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity bound to the plate, which corresponds to the amount of S1P produced, using a microplate scintillation counter.
-
Calculate the percent inhibition of SK activity at each JTE-013 concentration relative to a vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Experimental and Logical Workflows
The systematic evaluation of a compound's target specificity and selectivity involves a tiered approach, progressing from initial binding assays to functional and off-target assessments.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. benchchem.com [benchchem.com]
- 8. byabscience.com [byabscience.com]
- 9. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
The Role of the S1P2 Signaling Pathway in Idiopathic Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis and limited therapeutic options. Emerging evidence has implicated the sphingosine-1-phosphate (S1P) signaling axis as a critical contributor to the pathogenesis of IPF. Specifically, the S1P receptor 2 (S1P2), a G protein-coupled receptor, has been identified as a key mediator of pro-fibrotic and pro-inflammatory responses in the lung. This technical guide provides an in-depth overview of the role of the S1P2 signaling pathway in IPF, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting S1P2 in the context of IPF.
The S1P2 Signaling Pathway in the Pathogenesis of IPF
Sphingosine-1-phosphate (S1P) is a bioactive lipid that regulates a multitude of cellular processes through its interaction with five specific G protein-coupled receptors, S1P1-5. In the context of IPF, elevated levels of S1P have been observed in the bronchoalveolar lavage fluid (BALF) and lung tissue of patients, correlating with disease severity.[1] While S1P receptors can have both pro- and anti-fibrotic effects, S1P2 has consistently been shown to promote fibrotic and inflammatory processes in the lung.[2][3]
Activation of S1P2 in various cell types, including lung epithelial cells, fibroblasts, and macrophages, triggers a cascade of downstream signaling events that contribute to the key pathological features of IPF:
-
Inflammation: S1P2 signaling promotes the infiltration of inflammatory cells and the production of pro-inflammatory cytokines in the lung.[2][3] Studies in bleomycin-induced pulmonary fibrosis models have demonstrated that S1P2 deficient mice exhibit significantly reduced pulmonary inflammation.[2]
-
Fibroblast Activation and Proliferation: S1P2 plays a crucial role in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition in fibrotic lungs.[4][5] This is mediated, in part, through the activation of the Rho/Rho-kinase pathway.[4]
-
Epithelial-Mesenchymal Transition (EMT): S1P2 signaling contributes to EMT, a process where epithelial cells acquire a mesenchymal phenotype, further augmenting the pool of ECM-producing cells.[2][3]
-
Crosstalk with Pro-fibrotic Pathways: S1P2 signaling does not act in isolation but rather engages in significant crosstalk with other major pro-fibrotic pathways, including Transforming Growth Factor-β (TGF-β) and Interleukin-13 (IL-13).[2][6] S1P2 can potentiate the signaling of these key cytokines, amplifying their pro-fibrotic effects.[6][7]
Quantitative Data on S1P2 in IPF Models
The following tables summarize key quantitative findings from preclinical studies investigating the role of S1P2 in IPF models.
Table 1: Effects of S1P2 Knockout (KO) in the Bleomycin-Induced Murine Model of Pulmonary Fibrosis
| Parameter | Wild-Type (WT) + Bleomycin | S1P2 KO + Bleomycin | Fold Change (KO vs WT) | p-value | Reference |
| Inflammation (Day 7) | |||||
| Total Cells in BALF (x10^5) | ~4.5 | ~2.0 | ~0.44 | <0.05 | [2] |
| IL-1β mRNA in BALF cells | Elevated | Reduced | Data not specified | <0.05 | [2] |
| IL-6 mRNA in BALF cells | Elevated | Reduced | Data not specified | <0.05 | [2] |
| TNFα mRNA in BALF cells | Elevated | Reduced | Data not specified | <0.05 | [2] |
| Fibrosis (Day 28) | |||||
| Hydroxyproline Content (µ g/lung ) | Increased | Significantly Reduced | Data not specified | <0.05 | [8] |
| Ashcroft Fibrosis Score | Increased | Significantly Reduced | Data not specified | <0.05 | [2] |
Table 2: Effects of S1P2 Antagonists in IPF Models
| Antagonist | Model | Parameter | Effect | Quantitative Data | p-value | Reference |
| JTE-013 | A549 lung epithelial cells | TGF-β1-induced EMT | Inhibited | Data not specified | Not specified | [2][3] |
| A549 lung epithelial cells | TGF-β1-induced ECM accumulation | Inhibited | Data not specified | Not specified | [2][3] | |
| Bleomycin-induced fibrosis (mice) | Inflammatory cytokines in BALF (IL-4, IL-5, IFN-γ, TNF-α) | Significantly decreased | Not specified | <0.05 | [9] | |
| S118 | Bleomycin-induced fibrosis (mice) | Pulmonary function | Recovered | Not specified | <0.05 | [10] |
| Bleomycin-induced fibrosis (mice) | Dense consolidation (Micro-CT) | Reduced | Not specified | <0.05 | [10] |
Key Signaling Pathways Involving S1P2 in IPF
S1P2-Rho-FAK Signaling in Fibroblast Migration and Activation
In lung fibroblasts, S1P2 activation leads to the stimulation of the small GTPase Rho and its downstream effector, Rho-kinase.[4] This pathway is critical for the formation of stress fibers and focal adhesions, processes that are essential for fibroblast migration and differentiation into contractile myofibroblasts.[11] Rho-kinase, in turn, can activate Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell adhesion and migration.[12]
References
- 1. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of Sphingosine-1-Phosphate Receptor 2 (S1P2) Attenuates Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deficiency of Sphingosine-1-Phosphate Receptor 2 (S1P2) Attenuates Bleomycin-Induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate induces alpha-smooth muscle actin expression in lung fibroblasts via Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate (S1P) receptor agonists mediate pro-fibrotic responses in normal human lung fibroblasts via S1P2 and S1P3 receptors and Smad-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. Quantification of bleomycin pulmonary toxicity in mice by changes in lung hydroxyproline content and morphometric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JTE-013 Alleviates Pulmonary Fibrosis by Affecting the RhoA/YAP Pathway and Mitochondrial Fusion/Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Rho-kinase and focal adhesion kinase regulates the organization of stress fibers and focal adhesions in the central part of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation - PMC [pmc.ncbi.nlm.nih.gov]
Jte 013 discovery and development
An In-depth Technical Guide to the Discovery and Development of JTE-013
Introduction
JTE-013 is a small molecule compound identified as a selective antagonist for the Sphingosine-1-Phosphate Receptor 2 (S1P₂), a G protein-coupled receptor (GPCR).[1] It has been widely utilized as a pharmacological tool in preclinical research to investigate the physiological and pathological roles of the S1P₂ receptor. This document provides a comprehensive technical overview of the discovery, mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with JTE-013, intended for researchers, scientists, and professionals in drug development. While a valuable research tool, it is crucial to note that JTE-013 exhibits off-target effects and its selectivity has been a subject of discussion, warranting careful interpretation of experimental results.[2][3]
Discovery and Physicochemical Properties
JTE-013 was developed as a selective antagonist for the S1P₂ receptor (also known as EDG-5).[1] Its chemical name is 1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide.[1]
| Property | Value | Source |
| Molecular Weight | 408.29 g/mol | [1] |
| Formula | C₁₇H₁₉Cl₂N₇O | [1] |
| CAS Number | 383150-41-2 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Quantitative Pharmacological Data
The potency and selectivity of JTE-013 have been characterized in various assays. However, reported IC₅₀ values can vary, and the compound is known to have off-target effects at higher concentrations.
Table 1: Receptor Binding and Enzyme Inhibition
| Target | Assay Type | Value (IC₅₀) | Notes | Source |
| Human S1P₂ | S1P Binding Inhibition | 17.6 nM | Highly selective over S1P₁ and S1P₃. | [1] |
| S1P₂ | Radioactive Competitive Binding | 66.8 nM | [4] | |
| S1P₂ | Radioactive Competitive Binding | 68.5 nM | [5] | |
| S1P₁ | S1P Binding Inhibition | No antagonism | Tested at concentrations up to 10 µM. | [1] |
| S1P₃ | S1P Binding Inhibition | 4.2% inhibition at 10 µM | [1] | |
| S1P₄ | Functional Antagonism | Not specified | JTE-013 is also considered an S1P₄ antagonist. | [2][6] |
| Sphingosine Kinase 1 (SK1) | In vitro enzyme assay | 25.1 ± 2.7 µM | Off-target effect. | |
| Sphingosine Kinase 2 (SK2) | In vitro enzyme assay | 4.3 ± 0.5 µM | Off-target effect. | |
| Dihydroceramide Desaturase 1 (Des1) | HPLC-based cell assay | ~10 µM | Off-target effect. |
Table 2: Effective Concentrations in Cellular and In Vivo Studies
| Model System | Effect | Concentration / Dosage | Source |
| Murine Bone Marrow Stromal Cells (BMSCs) | Increased cell growth | 0.5 to 4 µM | [6] |
| Murine Bone Marrow Stromal Cells (BMSCs) | Increased vesicle trafficking, Wnt/Ca²⁺ signaling | 4 to 8 µM | [6][7] |
| Murine Bone Marrow Stromal Cells (BMSCs) | Increased BMP/Smad signaling | 1 to 2 µM | [7] |
| B16 Melanoma Cells | Blocked S1P-induced migration inhibition | 100 nM | [8] |
| Mice (in vivo) | Reduced LPS-induced serum IL-1β and IL-18 | 1.2 mg/kg (pretreatment) | [9] |
Mechanism of Action and Signaling Pathways
S1P₂ is a pleiotropic receptor that couples to multiple G proteins, including Gi, Gq, and G₁₂/₁₃, to regulate a diverse range of cellular processes. JTE-013 acts by competitively antagonizing the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P₂ receptor.
Caption: S1P₂ couples to Gαq, Gαi, and Gα12/13 to modulate diverse signaling cascades.
By inhibiting S1P₂, JTE-013 modulates numerous downstream pathways, often leading to effects that are opposite to those induced by S1P₂ activation.
Role in Osteogenesis
In murine bone marrow stromal cells (BMSCs), JTE-013 has been shown to promote osteogenesis. The mechanism is dose-dependent, with higher concentrations affecting vesicle trafficking and Wnt signaling, while lower concentrations primarily influence BMP signaling.[6][7]
Caption: JTE-013 promotes osteogenesis via dose-dependent effects on distinct signaling pathways.
Role in Angiogenesis and Bone Regeneration
JTE-013 has been demonstrated to promote alveolar bone regeneration, partly by enhancing angiogenesis. This is achieved through the upregulation of key growth factors.[10]
Caption: JTE-013 enhances bone regeneration by promoting pro-angiogenic signaling cascades.
Off-Target Effects and Caveats
While JTE-013 is a potent S1P₂ antagonist, studies have revealed significant off-target activities, particularly at concentrations in the low micromolar range (≥ 1 µM), which are commonly used in cell-based assays. These findings necessitate caution when interpreting data generated using JTE-013.
-
Inhibition of Sphingolipid Metabolism : JTE-013 directly inhibits key enzymes in the sphingolipid pathway, including dihydroceramide desaturase 1 (Des1), sphingosine kinase 1 (SK1), and sphingosine kinase 2 (SK2). This leads to an accumulation of pro-apoptotic lipids like ceramides and sphingosine, which can confound results attributed solely to S1P₂ antagonism.[3][11]
-
Agonist Activity at Other Receptors : In sensory neurons, which may not express S1P₂ mRNA, JTE-013 has been shown to increase excitability. This effect appears to be mediated through a G protein-coupled pathway, potentially involving agonist activity at S1P₁ or other unidentified receptors.[8]
-
Lack of In Vivo Stability : Some reports suggest that JTE-013 lacks stability in vivo, which could impact the reliability of long-term studies.[2]
Caption: JTE-013 inhibits key enzymes in sphingolipid metabolism at micromolar concentrations.
Key Experimental Protocols
In Vitro Wound Healing (Migration) Assay
This protocol is used to assess the effect of JTE-013 on S1P-mediated cell migration.
-
Objective : To determine if JTE-013 can reverse the S1P-induced inhibition of cell migration.
-
Cell Line : B16 melanoma cells are commonly used as they express S1P₁/₃ (pro-migratory) and S1P₂ (anti-migratory) receptors.[8]
-
Methodology :
-
Culture B16 cells to confluence in appropriate multi-well plates.
-
Create a uniform "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with media to remove detached cells.
-
Add fresh media containing the test compounds. Experimental groups typically include:
-
Vehicle Control (e.g., DMSO)
-
S1P (e.g., 100 nM) to inhibit migration.
-
JTE-013 alone (e.g., 100 nM) to assess its intrinsic effect.
-
S1P + JTE-013 to assess antagonism.
-
-
Incubate the plates for a set period (e.g., 48 hours).
-
Capture images of the wound area at time 0 and the final time point.
-
Quantify cell migration by measuring the change in the wound area.
-
-
Expected Outcome : S1P inhibits wound closure. JTE-013, by blocking the S1P₂ anti-migratory signal, is expected to reverse this inhibition, leading to wound closure similar to the control.[8]
In Vivo Cytokine Release Assay
This protocol evaluates the role of S1P₂ in systemic inflammation.
-
Objective : To assess the effect of JTE-013 on lipopolysaccharide (LPS)-induced cytokine release in vivo.[9]
-
Animal Model : C57BL/6J mice or other appropriate strains.
-
Methodology :
-
Divide mice into experimental groups:
-
Vehicle Control
-
LPS only
-
JTE-013 + LPS
-
-
Administer JTE-013 (e.g., 1.2 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the inflammatory challenge.
-
Administer LPS (e.g., 40 mg/kg, intraperitoneally) to induce a systemic inflammatory response.
-
After a defined period (e.g., 3 hours), collect blood via cardiac puncture or other appropriate method.
-
Prepare plasma or serum from the blood samples.
-
Quantify cytokine levels (e.g., IL-1β, IL-18, TNF-α) using ELISA or a multiplex bead array.
-
-
Expected Outcome : LPS treatment significantly increases plasma levels of pro-inflammatory cytokines. Pretreatment with JTE-013 has been shown to significantly reduce the levels of IL-1β and IL-18, but not TNF-α, suggesting that S1P₂ signaling is selectively involved in the inflammasome pathway.[9]
Caption: A typical workflow for assessing the anti-inflammatory effect of JTE-013 in vivo.
Clinical Development Status
As of late 2025, there are no records of JTE-013 itself entering clinical trials. It remains primarily a preclinical research tool. The discovery of more potent and selective S1P₂ antagonists, such as GLPG2938, for specific indications like idiopathic pulmonary fibrosis, highlights the therapeutic interest in this target, though these newer compounds are chemically distinct from JTE-013.[12][13]
Conclusion
JTE-013 has been an instrumental compound in elucidating the complex roles of the S1P₂ receptor in a multitude of biological processes, from osteogenesis to inflammation. Its development provided a much-needed pharmacological tool for the field. However, accumulating evidence of its limited in vivo stability and significant off-target effects on sphingolipid metabolism and other receptors underscores the critical need for caution. Researchers using JTE-013 should carefully consider the concentrations used and incorporate appropriate controls to validate that the observed effects are truly mediated by S1P₂ antagonism. The journey of JTE-013 serves as a crucial case study in the development and characterization of selective receptor modulators, emphasizing the importance of thorough specificity profiling.
References
- 1. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Enhanced Alveolar Bone Regeneration by Promoting Angiogenesis [mdpi.com]
- 11. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Understanding the Function of S1P2 with JTE-013: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Sphingosine-1-phosphate receptor 2 (S1P2), a G protein-coupled receptor (GPCR), and the utility of its selective antagonist, JTE-013, in elucidating its function. Sphingosine-1-phosphate (S1P) is a critical signaling lipid involved in a myriad of cellular processes, including proliferation, migration, inflammation, and angiogenesis.[1] Its effects are mediated through a family of five S1P receptors (S1P1-5), each with distinct tissue distribution and downstream signaling pathways.[1] S1P2, in particular, often exhibits effects that oppose those of the S1P1 receptor, making it a key regulator in maintaining cellular and tissue homeostasis. JTE-013 has been an instrumental pharmacological tool in dissecting the specific contributions of S1P2 signaling in various physiological and pathological contexts.
JTE-013: A Selective S1P2 Antagonist
JTE-013 is a potent and selective antagonist for the S1P2 receptor.[2][3] It competitively inhibits the binding of S1P to S1P2, thereby blocking its downstream signaling.[4] Its selectivity makes it a valuable tool for distinguishing S1P2-mediated effects from those of other S1P receptors. However, it is important to note that at higher concentrations, JTE-013 may exhibit off-target effects, including inhibition of the S1P4 receptor and direct effects on sphingolipid metabolism.[5][6]
Quantitative Data: JTE-013 Selectivity and Potency
| Ligand/Compound | Target Receptor | Assay Type | Species | IC50 Value | Notes | Reference |
| JTE-013 | S1P2 | Radiolabeled S1P Binding | Human | 17.6 nM | Highly selective over S1P1 and S1P3. | [2][3] |
| JTE-013 | S1P2 | Radiolabeled S1P Binding | Rat | 22 ± 9 nM | --- | [7] |
| JTE-013 | S1P1 | S1P Binding | Human | > 10 µM | Shows no antagonism at concentrations up to 10 µM. | [2][3] |
| JTE-013 | S1P3 | S1P Binding | Human | > 10 µM | Displays only 4.2% inhibition at 10 µM. | [2][3] |
| S1P | S1P2 | Radiolabeled S1P Binding | --- | 25 nM | Native ligand binding affinity for comparison. | [4] |
Core S1P2 Signaling Pathways
S1P2 couples to a variety of heterotrimeric G proteins, primarily Gα12/13, Gαq, and Gαi, to initiate diverse and often cell-type-specific signaling cascades.[1][8][9] The activation of these pathways underlies the functional role of S1P2 in cellular processes.
-
Gα12/13 Pathway: This is a major pathway for S1P2. It leads to the activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[1][9][10] This cascade is primarily responsible for S1P2's inhibitory effects on cell migration and its role in regulating the actin cytoskeleton and vascular permeability.[9][10][11]
-
Gαq Pathway: Coupling to Gαq activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium levels and activation of Protein Kinase C (PKC).[8]
-
Gαi Pathway: While S1P1 is the primary S1P receptor coupled to Gαi, S1P2 can also utilize this pathway to inhibit adenylyl cyclase (AC), leading to decreased cyclic AMP (cAMP) levels.[8]
These primary G protein-mediated events trigger further downstream signaling, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38), Phosphoinositide 3-Kinase (PI3K)/Akt signaling, and the transcription factor Nuclear Factor-kappa B (NF-κB).[8][12]
S1P2 Signaling Diagram
References
- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Enhanced Alveolar Bone Regeneration by Promoting Angiogenesis [mdpi.com]
- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role of the sphingosine-1-phosphate (S1P)–S1P receptor 2 pathway in epithelial defense against cancer (EDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S1P/S1P2 Signaling Axis Regulates Both NLRP3 Upregulation and NLRP3 Inflammasome Activation in Macrophages Primed with Lipopolysaccharide [mdpi.com]
JTE-013: A Technical Guide to its IC50, Binding Affinity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JTE-013, a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂). The document details its inhibitory potency (IC50) and binding affinity (Ki), outlines the experimental protocols for their determination, and illustrates the associated signaling pathways.
Core Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of JTE-013 against various receptors.
Table 1: JTE-013 IC50 Values
| Target | Species | IC50 (nM) | Notes |
| S1P₂ (EDG-5) | Human | 17 - 17.6[1][2] | High selectivity. |
| S1P₂ (EDG-5) | Rat | 22[2][3] | Potent antagonist. |
| S1P₄ | Human | 237[3] | Lower affinity compared to S1P₂. |
| S1P₁ | Human | >10,000[2] | Not a significant antagonist. |
| S1P₃ | Human | >10,000[2] | Displays only 4.2% inhibition at 10 µM.[1] |
| Sphingosine Kinase 1 (SK1) | Human | 25,100 | Off-target effect at higher concentrations. |
| Sphingosine Kinase 2 (SK2) | Human | 4,300 | Off-target effect at higher concentrations. |
Table 2: JTE-013 Binding Affinity
| Target | Assay Type | Ki (nM) | Notes |
| S1P₂ | Schild Plot Analysis (CRE-bla reporter assay) | 20[4] | Determined via competitive antagonism with S1P.[4] |
Signaling Pathways
JTE-013 exerts its effects by antagonizing the S1P₂ receptor, a G protein-coupled receptor (GPCR). The S1P₂ receptor is known to couple to several G protein families, including Gαi, Gαq, and Gα12/13, leading to the activation of diverse downstream signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for determining the IC50 and binding affinity of JTE-013.
Competitive Radioligand Binding Assay for Ki Determination
This protocol describes a method to determine the binding affinity (Ki) of JTE-013 for the S1P₂ receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the human S1P₂ receptor.
-
Radioligand: [³²P]S1P or another suitable radiolabeled S1P₂ agonist/antagonist.[5]
-
Test Compound: JTE-013.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of JTE-013 in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled S1P (1 µM for non-specific binding) or JTE-013 dilution.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of S1P₂ membrane preparation (typically 5-10 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of JTE-013.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional IC50 Determination
This functional assay measures the ability of JTE-013 to inhibit S1P-stimulated G protein activation, providing a functional IC50 value.
Materials:
-
Membrane Preparation: Cell membranes expressing the human S1P₂ receptor.
-
Agonist: Sphingosine-1-Phosphate (S1P).
-
Test Compound: JTE-013.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.
-
Stop Solution: Ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well Filter Plates.
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Compound and Agonist Preparation: Prepare serial dilutions of JTE-013 and a fixed concentration of S1P in assay buffer.
-
Pre-incubation: In a 96-well plate, add:
-
25 µL of assay buffer or JTE-013 dilutions.
-
25 µL of S1P (at a concentration that gives ~80% of maximal stimulation, e.g., EC₈₀).
-
50 µL of S1P₂ membrane preparation.
-
Incubate for 15-30 minutes at 30°C.
-
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate.
-
Washing: Wash the filters with ice-cold stop solution.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Determine the percent inhibition of S1P-stimulated [³⁵S]GTPγS binding for each concentration of JTE-013.
-
Plot the percent inhibition against the log concentration of JTE-013.
-
Determine the IC50 value using non-linear regression.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Antagonism of the S1P4 Receptor by JTE-013: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs), play crucial roles in a myriad of physiological and pathological processes, particularly in the immune and vascular systems. The S1P4 receptor, predominantly expressed in hematopoietic cells, has emerged as a key regulator of immune cell trafficking, differentiation, and activation.[1][2] This technical guide provides an in-depth overview of JTE-013, a small molecule antagonist of the S1P4 receptor. We will delve into its quantitative pharmacological profile, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on S1P4-targeted therapeutics.
JTE-013: A Dual S1P2/S1P4 Antagonist
JTE-013 is a widely utilized pharmacological tool for investigating the roles of S1P2 and S1P4 receptors.[3][4] While it exhibits higher affinity for the S1P2 receptor, it is also a potent antagonist of the S1P4 receptor.[1] It is crucial for researchers to consider this dual antagonism and the potential for off-target effects when interpreting experimental results.[3][4]
Quantitative Data on JTE-013 Antagonism
The following tables summarize the quantitative data for JTE-013's antagonism of the S1P4 receptor and its selectivity against other S1P receptor subtypes.
| Receptor | Assay Type | Parameter | Value (nM) | Cell Line |
| Human S1P4 | Calcium Mobilization | IC50 | 237 | HTC4 |
| Human S1P2 | Radioligand Binding | IC50 | 17 ± 6 | CHO |
| Rat S1P2 | Radioligand Binding | IC50 | 22 ± 9 | CHO |
| Human S1P1 | Radioligand Binding | IC50 | >10,000 | CHO |
| Human S1P3 | Radioligand Binding | % Inhibition @ 10 µM | 4.2% | CHO |
Data compiled from multiple sources.[1][5][6][7]
| Off-Target Enzyme | Parameter | Value (µM) |
| Dihydroceramide Desaturase 1 (DES1) | IC50 | 16.8 |
| Sphingosine Kinase 1 (SK1) | IC50 | 25.1 |
| Sphingosine Kinase 2 (SK2) | IC50 | 4.3 |
Data on off-target effects of JTE-013.[7]
S1P4 Receptor Signaling Pathways
Gαi-Mediated Signaling
Gα12/13-Mediated Signaling
S1P4 receptor signaling pathways and antagonism by JTE-013.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonism of the S1P4 receptor by JTE-013.
Radioligand Binding Assay
This assay measures the ability of a test compound (JTE-013) to compete with a radiolabeled ligand for binding to the S1P4 receptor.
-
Cell Line: CHO or HEK293 cells stably expressing human S1P4 receptor.
-
Radioligand: [³H]-S1P (Sphingosine-1-phosphate, [3H]).
-
Protocol:
-
Prepare cell membranes from the S1P4-expressing cell line.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well).
-
Add increasing concentrations of unlabeled JTE-013.
-
Add a fixed concentration of [³H]-S1P (e.g., 2-5 nM).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of JTE-013 by non-linear regression analysis of the competition binding data.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P4 receptor upon agonist stimulation and its inhibition by an antagonist.
-
Cell Line: CHO-K1 or HEK293 cells expressing human S1P4.
-
Reagents: [³⁵S]GTPγS, S1P, JTE-013, GDP.
-
Protocol:
-
Prepare cell membranes from the S1P4-expressing cells.
-
In a 96-well plate, add cell membranes (5-10 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of JTE-013.
-
Pre-incubate for 15 minutes at 30°C.
-
Add a fixed concentration of S1P (agonist) to stimulate the receptor. For antagonist mode, this should be an EC80 concentration.
-
Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the inhibitory effect of JTE-013 on S1P-stimulated GTPγS binding.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following S1P4 receptor activation and its blockade by JTE-013.
-
Cell Line: HEK293 or CHO cells stably expressing human S1P4, often co-transfected with a promiscuous G-protein like Gα16 to amplify the calcium signal.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM), S1P, JTE-013.
-
Protocol:
-
Plate S1P4-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of JTE-013 and incubate for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of S1P (EC80) to stimulate the cells.
-
Immediately measure the change in fluorescence over time.
-
Calculate the inhibition of the S1P-induced calcium response by JTE-013 to determine its IC50.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of JTE-013 on S1P4-mediated cell migration.
-
Cell Line: Immune cells endogenously expressing S1P4 (e.g., Jurkat T cells or primary T cells).[11][12]
-
Apparatus: Transwell inserts (e.g., 5 or 8 µm pore size).
-
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add media containing S1P (as a chemoattractant) to the lower chamber.
-
In the upper chamber, add a suspension of S1P4-expressing cells that have been pre-incubated with varying concentrations of JTE-013 or vehicle control.
-
Incubate for 2-4 hours at 37°C to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and quantify the absorbance, or count the migrated cells under a microscope.
-
Determine the inhibitory effect of JTE-013 on S1P-induced cell migration.
-
Experimental Workflow
A logical workflow for characterizing an antagonist like JTE-013 for the S1P4 receptor involves a multi-step process from initial binding assessment to functional and cell-based assays.
Logical workflow for characterizing an S1P4 receptor antagonist.
Conclusion
JTE-013 serves as a valuable, albeit non-selective, tool for the study of S1P4 receptor function. This guide provides a comprehensive overview of its pharmacological properties, the signaling pathways it modulates, and detailed experimental procedures for its characterization. A thorough understanding of its dual S1P2/S1P4 antagonism and potential off-target effects is paramount for the accurate interpretation of experimental data. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals to effectively utilize JTE-013 in their investigations of S1P4 biology and its therapeutic potential.
References
- 1. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 5. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 12. Platelet-derived sphingosine 1-phosphate induces migration of Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JTE-013: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of JTE-013 in cell culture. JTE-013 is a widely utilized potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1PR2), a G protein-coupled receptor involved in a myriad of cellular processes.[1] This document outlines detailed protocols for key in vitro assays, summarizes critical quantitative data, and visualizes the complex signaling pathways influenced by JTE-013.
Biological Activity and Mechanism of Action
JTE-013 acts as a competitive antagonist at the S1PR2, inhibiting the binding of its natural ligand, sphingosine-1-phosphate (S1P).[1] S1PR2 activation is coupled to multiple G proteins, including Gαi, Gαq, and Gα12/13, which in turn regulate a variety of downstream signaling cascades.[2] These pathways influence diverse cellular functions such as cell migration, proliferation, apoptosis, and inflammation.[2][3][4][5]
It is crucial for researchers to be aware of potential off-target effects. Studies have indicated that JTE-013 may also antagonize S1PR4 and, at higher concentrations, can affect sphingolipid metabolism by inhibiting enzymes like dihydroceramide desaturase 1 and sphingosine kinases.[6][7] Therefore, careful dose-response studies and, where possible, validation with alternative methods like siRNA-mediated knockdown of S1PR2 are recommended.[3][8]
Quantitative Data Summary
The following table summarizes key quantitative data for JTE-013 from various in vitro studies. These values can serve as a starting point for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (S1P Binding) | 17.6 nM | Human S1P2 receptors | [1] |
| Effective Concentration (Cell Growth) | 0.5 - 8 µM | Murine Bone Marrow Stromal Cells (BMSCs) | [3] |
| Effective Concentration (Inhibition of S1P-mediated cell migration) | 100 nM - 1 µM | B16 Melanoma Cells | [9] |
| Effective Concentration (Wnt/Ca2+ & BMP/Smad signaling) | 1 - 8 µM | Murine Bone Marrow Stromal Cells (BMSCs) | [3][8] |
| Solubility | Up to 100 mM | DMSO, Ethanol | [1] |
Experimental Protocols
Herein are detailed protocols for common cell culture experiments involving JTE-013.
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of JTE-013 on the proliferation of adherent cells.
Materials:
-
Cells of interest (e.g., Murine Bone Marrow Stromal Cells)
-
Complete cell culture medium
-
JTE-013 (Cayman Chemical or equivalent)[3]
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[3]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
JTE-013 Preparation: Prepare a stock solution of JTE-013 in DMSO (e.g., 10 mM). Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 4, 8 µM).[3] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared JTE-013 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]
-
MTS/MTT Assay: Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol allows for the investigation of JTE-013's effect on the phosphorylation or expression levels of key signaling proteins.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
JTE-013 and DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PLCγ1, anti-β-catenin, anti-p-Akt)[2][3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of JTE-013 or vehicle for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of JTE-013 on cell migration.
Materials:
-
Cells of interest (e.g., B16 melanoma cells)[9]
-
24-well cell culture plates
-
JTE-013 and DMSO
-
S1P (to stimulate migration inhibition via S1PR2)[9]
-
Sterile 200 µL pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing JTE-013, S1P, a combination of both, or vehicle control.[9]
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).[9]
-
Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure over time to assess the rate of cell migration.
Signaling Pathways and Visualizations
JTE-013 has been shown to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: JTE-013 antagonizes S1PR2, inhibiting downstream signaling.
Caption: General experimental workflow for studying JTE-013 effects.
Caption: JTE-013 promotes osteogenesis via vesicle trafficking and signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with JTE-013
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of JTE-013, a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), in in vivo research settings. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and a summary of quantitative data from various studies.
Introduction to JTE-013
JTE-013 is a potent and selective antagonist of the S1P2 receptor, a G protein-coupled receptor involved in a multitude of physiological and pathological processes. S1P2 activation is linked to the regulation of cell migration, inflammation, vascular permeability, and apoptosis.[1][2][3] By inhibiting S1P2, JTE-013 allows researchers to investigate the receptor's role in various disease models and explore its therapeutic potential. In vivo studies have demonstrated the efficacy of JTE-013 in models of sepsis, vascular inflammation, osteoporosis, diabetes, and pancreatitis.[4][5][6][7][8]
Mechanism of Action and Signaling Pathways
JTE-013 exerts its effects by selectively binding to the S1P2 receptor and preventing its activation by the endogenous ligand, sphingosine-1-phosphate (S1P). S1PR2 couples to multiple G proteins, including G12/13, Gq, and Gi, to initiate downstream signaling cascades.[9] The inhibition of these pathways by JTE-013 can lead to diverse cellular responses depending on the cell type and context.
One of the key pathways regulated by S1P2 is the G12/13-Rho-Rho kinase (ROCK) pathway, which plays a critical role in inhibiting cell migration and increasing vascular permeability.[1] JTE-013, by blocking this pathway, can promote endothelial barrier function and modulate inflammatory responses.[1][6] Furthermore, S1P2 signaling has been shown to influence other critical pathways such as NF-κB, PI3K, and MAPKs, which are central to inflammation and cell survival.[9]
Below is a diagram illustrating the primary signaling pathways affected by JTE-013.
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from various in vivo studies that have utilized JTE-013. This allows for a comparative overview of dosages, administration routes, and observed effects across different disease models.
| Disease Model | Animal Model | JTE-013 Dosage | Administration Route | Key Findings | Reference |
| Sepsis | Mice (cecal ligation and puncture) | Not specified in abstract | Not specified in abstract | S1PR2 deficiency or inhibition improves host defense. | [4][10] |
| Vascular Inflammation | Mice (endotoxemia) | Not specified in abstract | Not specified in abstract | JTE-013 reduces vascular permeability and inflammation. | [1][6] |
| Osteogenesis | Mice | Not specified in abstract | Not specified in abstract | JTE-013 alleviates periodontal inflammatory bone loss. | [5] |
| Type 2 Diabetes | Mice (ob/ob) | 40 mg/kg/day | Oral gavage | Reduced body/epididymal fat weight gain and improved glucose tolerance. | [7] |
| Acute Pancreatitis | Mice (caerulein-induced) | Not specified in abstract | Intraperitoneal injection | Alleviated severity of pancreatic injury and reduced inflammation. | [8] |
| Renal Ischemia-Reperfusion | Rats | 0.1 mg/kg | Intraperitoneal injection | Reduced plasma creatinine and renal ROS accumulation. | [11] |
| Angiogenesis | Mice (Matrigel plug) | Not specified in abstract | Not specified in abstract | Enhanced S1P-induced angiogenesis. | [3] |
Experimental Protocols
This section provides a generalized protocol for conducting an in vivo study using JTE-013. This protocol should be adapted based on the specific research question, animal model, and disease being investigated.
1. Materials
-
JTE-013 (Tocris Bioscience, R&D Systems, or other reputable supplier)
-
Vehicle (e.g., DMSO, saline, or as recommended by the supplier)
-
Experimental animals (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Anesthesia and surgical equipment (if applicable)
-
Tissue collection and processing reagents
2. JTE-013 Preparation
-
Consult the manufacturer's instructions for the solubility of JTE-013. It is often soluble in DMSO and ethanol.
-
Prepare a stock solution of JTE-013 in the appropriate solvent.
-
For in vivo administration, dilute the stock solution to the final desired concentration with a suitable vehicle (e.g., saline, PBS) to minimize solvent toxicity. The final concentration of the solvent should be kept low (e.g., <5% DMSO).
3. Animal Model and Dosing Regimen
-
Animal Selection: Choose an appropriate animal model that recapitulates the human disease of interest. Age, sex, and genetic background should be carefully considered.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, JTE-013 low dose, JTE-013 high dose).
-
Dosing:
-
Route of Administration: The route of administration will depend on the study design and desired systemic exposure. Common routes for JTE-013 include intraperitoneal (IP) injection and oral gavage.[7][11]
-
Dosage: The optimal dosage of JTE-013 will vary depending on the animal model and the specific endpoint being measured. Based on published studies, a starting point for mice could be in the range of 1-10 mg/kg, while for rats, it could be lower.[11] A dose-response study is recommended to determine the optimal concentration for your specific model.
-
Frequency: The frequency of administration will depend on the half-life of JTE-013 and the duration of the study. This may range from a single dose to daily administrations.
-
4. Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using JTE-013.
5. Outcome Assessment
-
Behavioral and Physiological Monitoring: Regularly monitor animals for any changes in behavior, body weight, food and water intake, and other relevant physiological parameters.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If required, collect blood samples at various time points to determine the pharmacokinetic profile of JTE-013. Correlate drug levels with pharmacodynamic markers.
-
Histopathology: At the end of the study, euthanize the animals and collect tissues of interest. Perform histological analysis (e.g., H&E staining, immunohistochemistry) to assess tissue morphology and the expression of relevant biomarkers.
-
Biochemical and Molecular Analysis: Analyze blood, plasma, or tissue homogenates for relevant biomarkers, such as inflammatory cytokines (e.g., IL-6, TNF-α), using techniques like ELISA, Western blotting, or qPCR.
6. Data Analysis
-
Statistically analyze the data to determine the significance of the observed effects of JTE-013 compared to the vehicle control group.
-
Use appropriate statistical tests based on the experimental design and data distribution.
Potential Off-Target Effects and Considerations
While JTE-013 is a highly selective antagonist for S1P2, researchers should be aware of potential off-target effects, especially at higher concentrations.[12][13] Some studies have suggested that JTE-013 might have effects independent of S1P2, potentially acting as an agonist at other G protein-coupled receptors or affecting sphingolipid metabolism.[12][13] Therefore, it is crucial to include appropriate controls, such as S1P2 knockout animals, to confirm that the observed effects are indeed mediated by S1P2 inhibition.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate Receptor 2 Signaling Suppresses Macrophage Phagocytosis and Impairs Host Defense against Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
JTE-013 Dosage and Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of JTE-013, a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), in mouse models. The following protocols and data have been compiled from various preclinical studies to guide researchers in designing their experimental workflows.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of JTE-013 reported in various mouse studies.
| Application | Mouse Model | Dosage | Administration Route | Frequency & Duration | Reference |
| Obesity and Glucose Intolerance | ob/ob mice | 40 mg/kg in diet | Oral (in diet) | Ad libitum for 4-12 weeks | [1][2] |
| Acute Pancreatitis | Caerulein-induced pancreatitis model | Not specified in search results | Injection | Single injection 1 hour before induction | [2] |
| Atopic Dermatitis | 2,4-Dinitrochlorobenzene (DNCB)-induced model | Not specified in search results | Topical application | Not specified in search results | [3] |
| Tumor Growth Inhibition | Athymic NCr-nu/nu nude mice with tumor xenografts | 30 mg/kg | Oral (gavage) | Daily for 14 consecutive days | [1] |
| Mechanical Sensitivity | Rat model (adaptable to mice) | 2 µM (20 µl injection) | Hindpaw injection | Single injection | [4] |
Signaling Pathways
JTE-013 primarily acts as an antagonist of the S1P2 receptor, which is a G protein-coupled receptor. Inhibition of S1P2 by JTE-013 can modulate various downstream signaling pathways, influencing cellular processes like migration, proliferation, and inflammation.
Caption: JTE-013 inhibits S1P2 signaling pathways.
Experimental Protocols
Preparation of JTE-013 Formulations
A. Stock Solution Preparation
JTE-013 is soluble in DMSO and ethanol.
-
Materials:
-
JTE-013 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM), calculate the required mass of JTE-013 and volume of DMSO or ethanol. The molecular weight of JTE-013 is 408.29 g/mol .
-
Aseptically weigh the JTE-013 powder and transfer it to a sterile tube.
-
Add the calculated volume of DMSO or ethanol.
-
Vortex or sonicate until the JTE-013 is completely dissolved.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
B. Vehicle Preparation for Injection
-
For Intraperitoneal (IP) or Subcutaneous (SC) Injection (Example):
-
A vehicle consisting of 10% DMSO and 90% corn oil has been described for oral gavage and can be adapted for injections, though researchers should validate its suitability for parenteral routes.[1]
-
Alternatively, a vehicle of DMSO diluted in a buffered solution can be used. For instance, a stock solution in DMSO can be diluted with a sterile HEPES-buffered solution to achieve the final desired concentration and a low final DMSO concentration (e.g., <1%).[4]
-
C. Preparation of Medicated Diet
-
For Oral Administration in Diet:
-
Calculate the total amount of JTE-013 needed based on the desired dose (e.g., 40 mg/kg of diet) and the total amount of chow to be prepared.
-
Dissolve the JTE-013 in a small amount of a suitable solvent (e.g., ethanol) to ensure even distribution.
-
Thoroughly mix the JTE-013 solution with the powdered mouse chow.
-
Allow the solvent to fully evaporate in a fume hood.
-
The medicated chow can then be provided to the mice ad libitum.[1]
-
Administration Protocols
A. Oral Gavage
-
Materials:
-
JTE-013 dosing solution (e.g., in 10% DMSO, 90% corn oil)[1]
-
Appropriately sized gavage needles (flexible-tipped needles are recommended)
-
Syringes
-
-
Procedure:
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the JTE-013 solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
B. Intraperitoneal (IP) Injection
-
Materials:
-
JTE-013 injection solution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Procedure:
-
Weigh the mouse to calculate the injection volume.
-
Restrain the mouse, exposing its abdomen.
-
Tilt the mouse's head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
C. Subcutaneous (SC) Injection
-
Materials:
-
JTE-013 injection solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
-
Procedure:
-
Weigh the mouse to determine the injection volume.
-
Gently restrain the mouse.
-
Lift the loose skin over the back of the neck or flank to form a "tent."
-
Insert the needle into the base of the tented skin.
-
Aspirate to check for blood. If blood appears, withdraw and re-insert the needle in a different location.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo mouse study using JTE-013.
Caption: General experimental workflow for a mouse study.
Disclaimer: These protocols and application notes are intended for guidance only. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines. It is crucial to consult relevant literature and adhere to all applicable animal welfare regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of JTE-013 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
JTE-013 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂), also known as Endothelial Differentiation Gene-5 (EDG-5).[1][2] It inhibits the binding of sphingosine-1-phosphate (S1P) to human S1P₂ receptors with an IC₅₀ value of 17.6 nM.[2] Due to its high selectivity over other S1P receptor subtypes like S1P₁ and S1P₃, JTE-013 serves as a critical tool for investigating the physiological and pathological roles of the S1P₂ signaling pathway.[2] This pathway is implicated in various cellular processes, including cell migration, angiogenesis, and inflammation.[3][4]
These application notes provide a detailed protocol for the preparation, storage, and handling of JTE-013 stock solutions in Dimethyl Sulfoxide (DMSO), ensuring reproducible and reliable experimental outcomes.
JTE-013 Chemical and Physical Properties
A summary of the key properties of JTE-013 is presented below.
| Property | Value | References |
| Chemical Name | 1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide | [2] |
| Molecular Formula | C₁₇H₁₉Cl₂N₇O | [1][2][5] |
| Molecular Weight | 408.29 g/mol | [1][2][5] |
| CAS Number | 383150-41-2 | [2][5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | [2] |
Solubility of JTE-013
JTE-013 exhibits good solubility in several organic solvents. For biological experiments, DMSO is the most commonly used solvent.
| Solvent | Maximum Concentration | References |
| DMSO | ~100 mg/mL (244.92 mM) | [1] |
| Ethanol | ~100 mg/mL (244.92 mM) | [2] |
| DMF | ~20 mg/mL | [5] |
Note on DMSO: The use of new, anhydrous (hygroscopic) DMSO is recommended as its water content can significantly impact the solubility of the compound.[1] For concentrations at the higher end of the solubility range, gentle warming and ultrasonic agitation may be necessary to achieve complete dissolution.[1]
Experimental Protocol: Preparing a 10 mM JTE-013 Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM JTE-013 stock solution in DMSO. Adjust volumes and masses accordingly for different desired concentrations or volumes.
4.1 Materials
-
JTE-013 powder (MW: 408.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
4.2 Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle JTE-013 powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for JTE-013 before use.
4.3 Procedure
-
Equilibrate Reagents: Allow the JTE-013 powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weigh JTE-013: Accurately weigh out 4.08 mg of JTE-013 powder using an analytical balance.
-
Transfer Powder: Carefully transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the JTE-013 powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Troubleshooting: If the compound does not fully dissolve, briefly sonicate the tube in a water bath or warm it gently to 37°C.
-
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
4.4 Stock Solution Calculation Table
The following table provides the required mass of JTE-013 for preparing various stock solution concentrations in 1 mL of DMSO.
| Desired Concentration | Mass of JTE-013 (MW 408.29) for 1 mL |
| 1 mM | 0.408 mg |
| 5 mM | 2.04 mg |
| 10 mM | 4.08 mg |
| 50 mM | 20.41 mg |
| 100 mM | 40.83 mg |
Application Notes and Best Practices
5.1 Storage and Stability
-
Powder: Store the solid compound at +4°C for short-term storage or -20°C for long-term storage (up to 3 years).[1][6]
-
Stock Solution in DMSO: Store aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles, which can degrade the compound.
5.2 Working Concentrations
-
The optimal working concentration of JTE-013 is cell-line and assay-dependent. A dose-response experiment is always recommended.
-
In vitro studies have utilized a wide range of concentrations, from 10 nM to 200 µM.[1][7] For example, concentrations between 1 and 10 µM have been shown to reverse S1P-induced effects on cell migration.[5]
-
In vivo studies in animal models have used doses around 30 mg/kg.[1][5]
5.3 Important Considerations and Off-Target Effects
-
While JTE-013 is highly selective for S1P₂, some studies suggest it may have off-target effects at higher concentrations.
-
It has been reported to inhibit sphingosine kinases (SK1 and SK2) and dihydroceramide desaturase 1, leading to alterations in the broader sphingolipid metabolism.[5][8][9]
-
Some evidence suggests that JTE-013 might act as an agonist at other G protein-coupled receptors, such as S1P₁, in certain cellular contexts.[3]
-
Researchers should interpret results with caution, especially when using high concentrations, and consider using complementary approaches like genetic knockdown of S1P₂ to validate findings.
Visualizations
Caption: Workflow for preparing JTE-013 stock solution.
Caption: JTE-013 inhibits the S1P/S1P₂ signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [pubmed.ncbi.nlm.nih.gov]
JTE-013 in Migration and Invasion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JTE-013, a selective antagonist of the Sphingosine-1-Phosphate (S1P) receptor 2 (S1P2), in cell migration and invasion assays. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the role of the S1P-S1PR2 signaling axis in cell motility and cancer metastasis.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive lipid that regulates a wide array of cellular processes, including cell migration and invasion, through its interaction with a family of five G protein-coupled receptors (S1PR1-5). The S1P2 receptor, in particular, has been shown to play a complex and often cell-type-dependent role in modulating cell movement. JTE-013 is a potent and selective antagonist of S1P2, making it a valuable tool for elucidating the specific functions of this receptor in cancer progression and other biological processes.[1] The effect of JTE-013 on cell migration and invasion can be inhibitory or stimulatory depending on the cellular context and the dominant signaling pathways at play.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of JTE-013 on cell migration and invasion in various cell lines.
Table 1: Effect of JTE-013 on Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Concentration | Observation | Fold Change (vs. Control) | Reference |
| B16 Melanoma | S1P | 100 nM | Inhibition of migration | - | [2] |
| B16 Melanoma | S1P + JTE-013 | 100 nM S1P + 1 µM JTE-013 | Reversal of S1P-induced inhibition | Increased migration compared to S1P alone | [2] |
| Murine BMSCs | JTE-013 | 0.5 - 4 µM | Increased cell growth (24h) | ~1.1 - 1.13 | [3][4][5] |
| Murine BMSCs | JTE-013 | 0.5 - 2 µM | Increased cell growth (48h) | ~1.2 - 1.25 | [3][4][5] |
Table 2: Effect of JTE-013 on Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Concentration | Observation | Fold Change (vs. Control) | Reference |
| Oral Squamous Carcinoma Cells | EGF + JTE-013 | 10 µM | Reduced EGF-induced invasion | Decreased invasion compared to EGF alone | [6] |
| Human Neuroblastoma | JTE-013 | Not Specified | Blocked tumor growth | - | |
| Murine Vascular Endothelial Cells | JTE-013 | Not Specified | Enhanced cell migration and angiogenesis | - |
Signaling Pathways
The S1P2 receptor primarily signals through Gα12/13, leading to the activation of RhoA and subsequent downstream effects on the actin cytoskeleton. This activation of RhoA often results in the inhibition of Rac1, a key promoter of lamellipodia formation and cell migration. By blocking S1P2, JTE-013 can prevent RhoA activation, thereby relieving the inhibition of Rac1 and promoting a more migratory phenotype in certain cell types. However, the signaling outcomes can be complex and cell-type specific.
Caption: S1P2 signaling pathway in cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay
This protocol is a straightforward method to assess collective cell migration.
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free or low-serum medium
-
JTE-013 (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a scratcher tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours to minimize cell proliferation.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of JTE-013 or vehicle control (DMSO) to the respective wells. A typical concentration range for JTE-013 is 1-10 µM.[6]
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0). Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same positions.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group.
Caption: Experimental workflow for a wound healing assay.
Transwell Invasion Assay
This assay measures the ability of cells to migrate through an extracellular matrix (ECM) barrier, mimicking in vivo invasion.
Materials:
-
Cells of interest
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
JTE-013 (stock solution in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel™ or other ECM components
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining
-
Microscope with a camera
Procedure:
-
Insert Coating: Thaw Matrigel™ on ice. Dilute with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 30 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Treatment: Add the desired concentration of JTE-013 or vehicle control to the cell suspension. A typical concentration range for JTE-013 is 1-10 µM.
-
Cell Seeding: Seed the treated cells into the upper chamber of the coated Transwell inserts.
-
Chemoattractant: Add complete culture medium to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for a period appropriate for your cell type (typically 12-48 hours).
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-invading cells and the Matrigel™ layer.
-
Fixation and Staining: Fix the invading cells on the underside of the membrane with methanol, then stain with Crystal Violet.
-
Image Acquisition and Quantification: Take images of the stained cells on the underside of the membrane. Count the number of invaded cells per field of view.
Caption: Experimental workflow for a Transwell invasion assay.
Important Considerations
-
Cell-Type Specificity: The effects of JTE-013 on migration and invasion are highly dependent on the cell type and its specific S1P receptor expression profile and downstream signaling pathways.
-
Concentration and Incubation Time: Optimal concentrations of JTE-013 and incubation times should be determined empirically for each cell line and assay.
-
Off-Target Effects: While JTE-013 is a selective S1P2 antagonist, potential off-target effects should be considered, especially at higher concentrations.[7][8]
-
Proliferation vs. Migration: In wound healing assays, it is crucial to distinguish between cell migration and proliferation. This can be achieved by using proliferation inhibitors (e.g., Mitomycin C) or by performing the assay in low-serum conditions.
-
Controls: Appropriate controls, including vehicle-treated cells and untreated cells, are essential for accurate interpretation of the results.
By utilizing the information and protocols provided in these application notes, researchers can effectively employ JTE-013 as a tool to investigate the intricate role of S1P2 signaling in cell migration and invasion, contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.
References
- 1. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 7. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-013: A Potent Tool for Elucidating the Role of S1P2 in Angiogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-013 is a highly selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), a G protein-coupled receptor implicated in the negative regulation of angiogenesis.[1][2][3] Unlike other S1P receptor subtypes such as S1P1 and S1P3 which are known to promote angiogenesis, S1P2 signaling has been shown to inhibit endothelial cell migration and tube formation.[3] This makes JTE-013 an invaluable pharmacological tool for investigating the intricate signaling pathways governing blood vessel formation and for exploring potential therapeutic strategies in diseases characterized by aberrant angiogenesis, such as cancer and ischemic conditions.
These application notes provide a comprehensive overview of the use of JTE-013 in angiogenesis research, including its mechanism of action, detailed experimental protocols for key in vitro and in vivo assays, and a summary of quantitative data from relevant studies.
Mechanism of Action
JTE-013 exerts its effects by specifically blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P2 receptor.[2] S1P2 is coupled to the Gα12/13 family of G proteins. Activation of this pathway leads to the activation of RhoA, which in turn inhibits Rac1, a small GTPase crucial for cell migration.[3] By inhibiting S1P2, JTE-013 effectively removes this inhibitory signal, leading to enhanced Rac1 activity and promoting endothelial cell migration and angiogenesis.
Furthermore, S1P2 signaling has been shown to negatively regulate the pro-angiogenic AKT/eNOS signaling pathway.[4] Inhibition of S1P2 with JTE-013 can, therefore, lead to the activation of AKT and endothelial nitric oxide synthase (eNOS), further contributing to a pro-angiogenic environment.
Signaling Pathway of S1P2 in Angiogenesis
Caption: S1P2 signaling pathway in endothelial cells.
Data Presentation
The following tables summarize the quantitative data from studies utilizing JTE-013 to investigate angiogenesis.
| Compound | Assay | Cell Type/Model | Concentration/Dose | Observed Effect | Reference |
| JTE-013 | S1P Binding | Human S1P2-expressing cells | IC50: 17.6 nM | Inhibition of S1P binding | [2] |
| JTE-013 | Cell Proliferation | Murine Bone Marrow Stromal Cells | 0.5 - 2 µM | Increased cell growth (20-25% at 48h) | [5] |
| JTE-013 | Cell Proliferation | Murine Bone Marrow Stromal Cells | 4 - 8 µM | Inhibition of cell growth | [5] |
| JTE-013 | Tube Formation | Mouse Vascular Endothelial Cells | Not specified | Enhanced S1P-induced tube formation | [3] |
| JTE-013 | Cell Migration | Mouse Vascular Endothelial Cells | Not specified | Enhanced S1P-induced cell migration | [3] |
| Assay | Model | Treatment | Metric | Result | Reference |
| Matrigel Plug | Mice | JTE-013 + S1P | Angiogenesis | Potentiated S1P-induced angiogenesis | [3] |
| Neuroblastoma Xenograft | Mice | JTE-013 | Tumor Growth | Inhibition of tumor growth | [1] |
| Neuroblastoma Xenograft | Mice | JTE-013 | VEGF mRNA levels | Decreased VEGF mRNA expression | [1] |
Experimental Protocols
Experimental Workflow: In Vitro Angiogenesis Assays
Caption: General workflow for in vitro angiogenesis assays.
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
JTE-013 (stock solution in DMSO)
-
S1P (optional, as a pro-angiogenic stimulus)
-
96-well plate
-
Calcein AM (for fluorescence imaging)
-
-
Protocol:
-
Thaw BME on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare treatment groups by adding JTE-013 (e.g., 100 nM, 1 µM, 10 µM) and/or S1P (e.g., 1 µM) to the cell suspension. Include a vehicle control (DMSO).
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
(Optional) For fluorescent visualization, add Calcein AM to the cells 30 minutes before the end of the incubation period.
-
Examine the formation of capillary-like networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
2. Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells towards a stimulus.
-
Materials:
-
HUVECs
-
EGM-2
-
Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
-
JTE-013
-
S1P or other chemoattractants (e.g., VEGF)
-
Fibronectin (for coating inserts)
-
Calcein AM or DAPI for cell staining
-
-
Protocol:
-
Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) and allow to dry.
-
Add 600 µL of EGM-2 containing the chemoattractant (e.g., 1 µM S1P) to the lower chamber of the 24-well plate.
-
Harvest HUVECs and resuspend them in serum-free EGM-2 at 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of JTE-013 (e.g., 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 30 minutes.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for 4-6 hours.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI).
-
Count the number of migrated cells in several random fields of view under a microscope.
-
3. Endothelial Cell Proliferation Assay
This assay quantifies the effect of JTE-013 on endothelial cell proliferation.
-
Materials:
-
HUVECs
-
EGM-2
-
JTE-013
-
96-well plate
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh EGM-2 containing various concentrations of JTE-013 (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM, 8 µM) or vehicle (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell proliferation relative to the vehicle control.
-
Experimental Workflow: In Vivo Matrigel Plug Assay
Caption: Workflow for the in vivo Matrigel plug assay.
4. In Vivo Matrigel Plug Assay
This assay is a widely used in vivo model to assess angiogenesis.
-
Materials:
-
C57BL/6 mice
-
Growth factor-reduced Matrigel®
-
JTE-013
-
S1P
-
Heparin
-
Anesthetics
-
Drabkin's reagent (for hemoglobin measurement)
-
Anti-CD31 antibody (for immunohistochemistry)
-
-
Protocol:
-
Thaw Matrigel on ice.
-
On ice, mix Matrigel with heparin (10 units/mL), S1P (e.g., 1 µM), and JTE-013 at the desired concentration. Include a control group with Matrigel, heparin, and S1P without JTE-013, and a negative control with Matrigel and heparin only.
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs in distilled water. Centrifuge and measure the hemoglobin content of the supernatant using Drabkin's reagent and a spectrophotometer.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify vessel density using image analysis software.
-
-
Conclusion
JTE-013 is a powerful and specific tool for dissecting the inhibitory role of the S1P2 receptor in angiogenesis. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of S1P2 signaling in various in vitro and in vivo models. By utilizing JTE-013, scientists can further unravel the complex mechanisms of angiogenesis, potentially leading to the development of novel therapeutic strategies for a range of angiogenesis-dependent diseases. It is important to note that some studies suggest JTE-013 may have off-target effects at higher concentrations (above 1 µM), and therefore, careful dose-response studies are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Negative regulation of endothelial morphogenesis and angiogenesis by S1P2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTE-013 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-013 is a widely utilized pharmacological tool in the study of neuroinflammatory processes. It is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor implicated in various cellular processes relevant to neuroinflammation, including microglial activation and astrocyte reactivity.[1][2][3] By blocking the S1PR2 signaling pathway, JTE-013 allows researchers to investigate the role of this receptor in the pathogenesis of various neurological disorders characterized by an inflammatory component.
However, it is crucial for researchers to be aware of the potential for off-target effects. Studies have indicated that JTE-013 may exert effects independent of S1PR2, potentially acting as an agonist on other S1P receptors or influencing sphingolipid metabolism directly.[4][5][6][7] Therefore, careful experimental design and data interpretation are paramount when using this compound.
Mechanism of Action and Signaling Pathways
JTE-013 competitively binds to the S1PR2, preventing the binding of its endogenous ligand, sphingosine-1-phosphate (S1P). This inhibition modulates several downstream signaling cascades implicated in neuroinflammation. The primary signaling pathways affected by JTE-013's antagonism of S1PR2 include the Rho/ROCK, ERK1/2, and JNK pathways, which are crucial regulators of microglial activation and polarization.[2][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing JTE-013 to investigate neuroinflammation. These tables provide a reference for effective concentrations and observed effects.
Table 1: In Vitro Studies on Microglial Cells
| Cell Type | Model | JTE-013 Concentration | Observed Effects | Reference |
| Primary Microglia | LPS-induced activation | 1-10 µM | Reduced expression of M1 markers; Attenuated activation of ERK1/2 and JNK. | [2] |
| BV-2 Microglia | Oxygen-glucose deprivation | 10 µM | Decreased pro-inflammatory cytokine release (TNF-α, IL-1β). | |
| Primary Microglia | Amyloid-beta stimulation | 5 µM | Inhibited microglial migration and phagocytosis. |
Table 2: In Vivo Studies in Animal Models of Neuroinflammation
| Animal Model | JTE-013 Dosage & Administration | Key Findings | Reference |
| tMCAO mice (Cerebral Ischemia) | 10 mg/kg, oral gavage | Reduced number of activated microglia; Attenuated M1 polarization in the post-ischemic brain. | [2] |
| Hyperammonemic rats | 1 mg/kg/day, i.p. | Reduced microglia and astrocyte activation; Normalized IL-1β content in the hippocampus. | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) mice | 5 mg/kg, i.p. | Ameliorated clinical scores and reduced CNS inflammation. |
Experimental Protocols
The following are detailed protocols for utilizing JTE-013 in common experimental paradigms for studying neuroinflammation.
Protocol 1: In Vitro Microglial Activation Assay
Objective: To assess the effect of JTE-013 on lipopolysaccharide (LPS)-induced microglial activation.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
JTE-013 (solubilized in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer, ELISA kits)
Procedure:
-
Cell Culture: Culture microglia in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 24-well plates for RNA/protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
JTE-013 Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add JTE-013 at desired concentrations (e.g., 1, 5, 10 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group).
-
Incubation: Incubate the plates for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine analysis).
-
Downstream Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform RT-qPCR to analyze the expression of pro-inflammatory genes (e.g., Tnf, Il1b, Nos2).
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β) using ELISA.
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation of key signaling proteins (e.g., p-ERK, p-JNK).
-
Protocol 2: In Vivo Administration in a Mouse Model of Neuroinflammation
Objective: To evaluate the therapeutic potential of JTE-013 in a mouse model of transient middle cerebral artery occlusion (tMCAO).
Materials:
-
C57BL/6 mice
-
JTE-013
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Surgical instruments for tMCAO
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Histology and immunohistochemistry reagents
Procedure:
-
tMCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.
-
JTE-013 Administration: Immediately after reperfusion, administer JTE-013 (e.g., 10 mg/kg) or vehicle via oral gavage. Subsequent doses can be administered daily.
-
Behavioral Assessment: Perform neurological deficit scoring at various time points post-surgery to assess functional recovery.
-
Tissue Collection: At the end of the experiment (e.g., 3 days post-tMCAO), euthanize the mice and perfuse transcardially with PBS followed by 4% paraformaldehyde.
-
Histological Analysis:
-
Collect the brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brains in sucrose solutions.
-
Section the brains and perform staining to assess infarct volume (e.g., TTC staining) and neuroinflammation.
-
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections using antibodies against microglial markers (e.g., Iba1) and M1 polarization markers (e.g., CD16/32) to quantify microglial activation and polarization.
Important Considerations and Off-Target Effects
While JTE-013 is a valuable tool, it is essential to acknowledge its potential for off-target effects. Several studies have reported that JTE-013 can increase the excitability of sensory neurons independently of S1PR2, possibly by acting as an agonist at other G protein-coupled receptors like S1PR1.[4][5][6] Furthermore, at concentrations commonly used in research, JTE-013 has been shown to inhibit enzymes involved in sphingolipid metabolism, leading to alterations in cellular levels of ceramides and sphingosine.[7]
To mitigate the impact of these off-target effects, researchers should:
-
Use the lowest effective concentration of JTE-013.
-
Include appropriate controls, such as S1PR2 knockout models or siRNA-mediated knockdown of S1PR2, to confirm that the observed effects are indeed S1PR2-dependent.
-
Interpret data with caution and consider the possibility of S1PR2-independent mechanisms.
By understanding both the on-target and potential off-target effects of JTE-013, researchers can more accurately design experiments and interpret their findings in the complex field of neuroinflammation.
References
- 1. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1P2 contributes to microglial activation and M1 polarization following cerebral ischemia through ERK1/2 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of JTE-013 in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-013 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor involved in a myriad of cellular processes.[1][2] In the context of cancer, the sphingosine-1-phosphate (S1P) signaling axis is often dysregulated, contributing to tumor progression, metastasis, and resistance to therapy.[3] S1PR2, in particular, has emerged as a critical modulator of cancer cell behavior, with its effects being highly context-dependent. JTE-013 serves as a crucial pharmacological tool to investigate the role of S1PR2 in various cancers and as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of JTE-013 in cancer research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Sphingosine-1-phosphate (S1P) is a signaling lipid that exerts its effects by binding to five specific G protein-coupled receptors, S1PR1-5. S1PR2 primarily couples to Gα12/13, leading to the activation of the Rho/ROCK pathway, which in turn can inhibit cell migration.[4] However, S1PR2 signaling is complex and can also involve other G proteins like Gαq and Gαi, influencing a variety of downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis.[1][3]
JTE-013 acts as a competitive antagonist at the S1PR2 receptor, blocking the binding of S1P and thereby inhibiting its downstream effects.[2] By selectively targeting S1PR2, JTE-013 allows researchers to dissect the specific contributions of this receptor to cancer pathophysiology. It is important to note that while JTE-013 is highly selective for S1PR2, some studies suggest potential off-target effects at higher concentrations, including inhibition of sphingosine kinases and antagonism of S1PR4.[5] Therefore, careful dose-response studies and validation with genetic approaches (e.g., siRNA) are recommended.
Data Presentation
The following tables summarize the quantitative effects of JTE-013 in various cancer research settings as reported in the literature.
Table 1: In Vitro Efficacy of JTE-013
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect | Reference |
| Neuroblastoma (SK-N-AS) | Neuroblastoma | Cell Viability | Not specified | No direct inhibition of cancer cell survival | [6] |
| Glioblastoma | Glioblastoma | Migration Assay | Not specified | Blocks S1P2-mediated inhibition of cell migration | [6] |
| SW480 | Colon Cancer | Migration Assay | 5 µM | Promoted migration | [7] |
| SW480 | Invasion Assay | 5 µM | Promoted invasion | [7] | |
| B16 Melanoma | Melanoma | Chemotaxis | Not specified | Stimulated chemotaxis toward S1P | [4] |
Table 2: In Vivo Efficacy of JTE-013
| Cancer Model | Treatment Dose & Schedule | Outcome | Reference |
| Neuroblastoma Xenograft (SK-N-AS) | Not specified | Significantly inhibited tumor growth | [6][8] |
| Neuroblastoma Xenograft | Not specified | Decreased VEGF mRNA levels | [8] |
| Neuroblastoma Xenograft | Not specified | Reduced vessel density | [8] |
| Neuroblastoma Xenograft | Not specified | Increased apoptotic cells | [8] |
Mandatory Visualizations
Signaling Pathway
Caption: S1P/S1PR2 signaling pathway and its inhibition by JTE-013.
Experimental Workflow
Caption: Experimental workflow for evaluating JTE-013 in cancer research.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of JTE-013 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
JTE-013 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
JTE-013 Treatment: Prepare serial dilutions of JTE-013 in complete culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and add 100 µL of the JTE-013 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Wound Healing (Scratch) Assay
Objective: To assess the effect of JTE-013 on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Complete culture medium
-
Serum-free medium
-
JTE-013
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
JTE-013 Treatment: Replace the PBS with serum-free medium containing different concentrations of JTE-013 or a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well. Mark the location of the image to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Imaging (Subsequent Time Points): Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Transwell Invasion Assay
Objective: To evaluate the effect of JTE-013 on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
JTE-013
-
Cotton swabs
-
Methanol or 4% paraformaldehyde (for fixation)
-
Crystal violet solution (for staining)
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for at least 1 hour at 37°C to allow it to solidify.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
JTE-013 Treatment: Add different concentrations of JTE-013 or a vehicle control to the cell suspension.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant Addition: Add 600 µL of complete culture medium to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-Invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet for 30 minutes.
-
Imaging and Quantification: Wash the inserts, allow them to dry, and take images of the stained cells. Count the number of invaded cells in several random fields per insert.
Protocol 4: In Vivo Subcutaneous Xenograft Tumor Model
Objective: To assess the in vivo antitumor efficacy of JTE-013.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile PBS or serum-free medium
-
JTE-013 formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthetic
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
JTE-013 Administration: Administer JTE-013 or the vehicle control to the respective groups according to the desired dose and schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight Monitoring: Monitor and record the body weight of each mouse as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group. Tumors can be excised for further analysis, such as histology and biomarker studies.[9]
References
- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are S1PR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Novel Sphingosine-1-Phosphate 2 Antagonist, AB1, in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for JTE-013 in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JTE-013, a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), in preclinical investigations of fibrosis. Detailed protocols for in vitro and in vivo models of pulmonary and liver fibrosis are presented, along with data interpretation guidelines and key signaling pathways involved.
Introduction to JTE-013
JTE-013 is a potent and selective antagonist of S1PR2, a G protein-coupled receptor involved in various cellular processes, including cell migration, proliferation, and inflammation.[1][2] Emerging evidence strongly implicates the S1P/S1PR2 signaling axis in the pathogenesis of fibrotic diseases.[3][4] By blocking this pathway, JTE-013 offers a targeted therapeutic strategy to mitigate the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis.
Mechanism of Action in Fibrosis
Sphingosine-1-phosphate (S1P) is a bioactive lipid that, upon binding to S1PR2, activates downstream signaling cascades that promote fibrogenesis. JTE-013 competitively inhibits this interaction, thereby attenuating pro-fibrotic cellular responses. Key signaling pathways modulated by JTE-013 in the context of fibrosis include:
-
RhoA/YAP Pathway: JTE-013 has been shown to inhibit the RhoA/YAP signaling pathway, which is crucial for myofibroblast activation and ECM production.[5][6] This leads to a downstream reduction in the expression of fibrotic markers.
-
Mitochondrial Dynamics: JTE-013 can also affect mitochondrial fusion and fission processes, which are often dysregulated in fibrotic conditions, thereby reducing cellular stress and apoptosis.[3][5]
-
Inflammatory Signaling: The S1PR2 pathway is linked to pro-inflammatory responses. JTE-013 can suppress the production of inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, which are known to contribute to the fibrotic microenvironment.[7][8]
Data Presentation: Efficacy of JTE-013 in Fibrosis Models
The following tables summarize the quantitative effects of JTE-013 in preclinical models of pulmonary and liver fibrosis.
Table 1: Effect of JTE-013 on Pulmonary Fibrosis Markers
| Model | Treatment Group | α-SMA Expression | Collagen (COL1A1) Expression | MMP-9 Expression | Reference |
| Bleomycin-induced (mice) | Bleomycin + Vehicle | Increased | Increased | Increased | [3][5] |
| Bleomycin + JTE-013 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3][5] | |
| MLE-12 cells (in vitro) | S1P Stimulation | Increased | Increased | Not Reported | [5] |
| S1P + JTE-013 | Significantly Reduced | Significantly Reduced | Not Reported | [5] |
Table 2: Effect of JTE-013 on Liver Fibrosis Markers
| Model | Treatment Group | α-SMA Expression | Liver Injury Markers (ALT, AST) | Inflammatory Cytokines (TNF-α, IL-6) | Reference |
| Bile Duct Ligation (rats) | BDL + Vehicle | Increased | Significantly Increased | Significantly Increased | [8] |
| BDL + JTE-013 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [8] | |
| DDC-induced (mice) | DDC + Vehicle | Not Reported | Significantly Increased | Not Reported | [9] |
| DDC + JTE-013 | Not Reported | Significantly Reduced | Not Reported | [9] |
Experimental Protocols
In Vitro Model: S1P-Induced Fibrosis in Alveolar Epithelial Cells (MLE-12)
This protocol describes the induction of a fibrotic phenotype in MLE-12 cells using S1P and its reversal by JTE-013.[5]
Materials:
-
MLE-12 cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Sphingosine-1-Phosphate (S1P)
-
MTT Assay Kit
-
Reagents for Western Blot and Immunofluorescence
Procedure:
-
Cell Culture: Culture MLE-12 cells in DMEM/F-12 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
S1P Stimulation: Seed cells and allow them to adhere overnight. The following day, starve the cells in serum-free medium for 6-8 hours. Treat the cells with 3 µM S1P to induce a fibrotic response.[5]
-
JTE-013 Treatment: For the treatment group, pre-incubate the cells with the desired concentration of JTE-013 (e.g., 1-10 µM) for 1 hour before adding S1P. A vehicle control (DMSO) should be run in parallel.
-
Endpoint Analysis (24-48 hours post-treatment):
-
Cell Viability: Assess cell viability using an MTT assay.
-
Western Blot: Lyse the cells and perform Western blot analysis for key fibrotic markers such as α-SMA, COL1A1, and proteins of the RhoA/YAP pathway.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining to visualize the expression and localization of fibrotic proteins.
-
In Vivo Model 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol details the induction of pulmonary fibrosis using bleomycin and the therapeutic intervention with JTE-013.[6][10][11]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
JTE-013
-
Vehicle for JTE-013 (e.g., sterile saline with a small percentage of DMSO)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Equipment for intratracheal instillation
Procedure:
-
Induction of Fibrosis: Anesthetize the mice. On day 0, administer a single intratracheal instillation of bleomycin (e.g., 3-5 mg/kg) in sterile saline.[12] A sham group should receive saline only.
-
JTE-013 Administration: From day 1 to day 14 (or as per experimental design), administer JTE-013 via a suitable route (e.g., intraperitoneal injection). A typical dose might be in the range of 1-10 mg/kg, but should be optimized.[8] A vehicle control group receiving bleomycin and the vehicle for JTE-013 is essential.
-
Endpoint Analysis (Day 14 or 21):
-
Histology: Euthanize the mice, perfuse the lungs, and fix them in 10% neutral buffered formalin. Embed in paraffin and prepare sections for H&E and Masson's trichrome staining to assess lung architecture and collagen deposition.[6]
-
Biochemical Analysis: Homogenize lung tissue to measure hydroxyproline content as an indicator of collagen deposition.
-
Western Blot/Immunohistochemistry: Analyze lung tissue lysates or sections for the expression of fibrotic markers (α-SMA, COL1A1, MMP-9).[3]
-
In Vivo Model 2: Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Rats
This protocol describes the surgical induction of liver fibrosis and treatment with JTE-013.[8][9][13]
Materials:
-
Sprague-Dawley rats (or other suitable strain)
-
Surgical instruments for laparotomy
-
Suture material
-
JTE-013
-
Vehicle for JTE-013
Procedure:
-
Surgical Procedure: Anesthetize the rats. Perform a midline laparotomy to expose the common bile duct. Ligate the bile duct in two places and transect it between the ligatures.[14] In sham-operated animals, the bile duct is exposed but not ligated.
-
JTE-013 Treatment: Post-surgery, administer JTE-013 (e.g., 10 mg/kg, intraperitoneally, twice a week for 2 weeks).[8] The vehicle control group undergoes BDL and receives the vehicle.
-
Endpoint Analysis (e.g., 3 weeks post-surgery):
-
Serum Analysis: Collect blood and measure serum levels of ALT and AST to assess liver injury.
-
Histology: Harvest the liver, fix in formalin, and prepare paraffin-embedded sections for H&E and Masson's trichrome staining to evaluate liver damage and fibrosis.[8]
-
Western Blot/Immunohistochemistry: Analyze liver tissue for the expression of α-SMA and other fibrotic and inflammatory markers.[8]
-
Mandatory Visualizations
Caption: JTE-013 inhibits S1P-induced pro-fibrotic signaling.
Caption: Experimental workflow for JTE-013 in a mouse model.
Caption: Workflow for in vitro studies of JTE-013.
References
- 1. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. JTE-013 Alleviates Pulmonary Fibrosis by Affecting the RhoA/YAP Pathway and Mitochondrial Fusion/Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. Reversal of cholestatic liver disease by the inhibition of sphingosine 1-phosphate receptor 2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective effect of bicyclol against bile duct ligation-induced hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM AND LIVER - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using JTE-013
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for utilizing JTE-013, a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), in various cell-based assays. JTE-013 is a valuable tool for investigating the physiological and pathological roles of the S1P2 signaling pathway.
Introduction to JTE-013
JTE-013 is a potent and selective antagonist of the S1P2 receptor, a G protein-coupled receptor involved in diverse cellular processes, including cell migration, proliferation, and differentiation.[1] It competitively inhibits the binding of its natural ligand, sphingosine-1-phosphate (S1P), to the S1P2 receptor. While highly selective for S1P2, it's important to note that at higher concentrations (in the micromolar range), JTE-013 may exhibit off-target effects, including antagonism of the S1P4 receptor and inhibition of sphingolipid metabolic enzymes such as sphingosine kinases (SK1 and SK2) and dihydroceramide desaturase 1.[2][3] Therefore, careful dose-response studies are recommended for each cell type and assay.
S1P2 Signaling Pathway
The S1P2 receptor couples to multiple G proteins, primarily Gα12/13, Gαq, and Gαi, leading to the activation of distinct downstream signaling cascades. Activation of Gα12/13 typically leads to the activation of the RhoA pathway, which plays a crucial role in stress fiber formation and inhibition of cell migration. The Gαq pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The Gαi pathway can inhibit adenylyl cyclase and modulate the activity of other signaling molecules like Rac1 and Akt.
Figure 1: S1P2 Receptor Signaling Pathways.
Data Presentation
The following tables summarize the reported IC50 values of JTE-013 for its primary target and key off-targets, as well as its effects in various cell-based assays.
Table 1: JTE-013 IC50 Values
| Target | Species | Assay System | IC50 (nM) | Reference(s) |
| S1P2 Receptor | Human | S1P Binding Assay | 17.6 | [1] |
| S1P2 Receptor | Rat | S1P Binding Assay | 22 ± 9 | [2] |
| S1P4 Receptor | Human | Receptor Activation Assay | 237 | [2] |
| Sphingosine Kinase 1 (SK1) | Human | In vitro Kinase Assay | 25,100 ± 2,700 | [2] |
| Sphingosine Kinase 2 (SK2) | Human | In vitro Kinase Assay | 4,300 ± 500 | [2] |
| Dihydroceramide Desaturase 1 (Des1) | Human | Intact Cell Assay | 16,600 ± 2,800 | [2] |
Table 2: Effects of JTE-013 in Cell-Based Assays
| Assay | Cell Line | JTE-013 Concentration | Observed Effect | Reference(s) |
| Cell Migration (Wound Healing) | B16 Melanoma | 100 nM | Blocks S1P-induced inhibition of migration. | [4] |
| Cell Migration (Transwell) | Mesenchymal Stem Cells | 3 µM | Increased cell migration. | [5] |
| Cell Proliferation | Murine Bone Marrow Stromal Cells | 0.5 - 2 µM | Increased cell growth by ~20-25% at 48h. | [6][7] |
| Cell Proliferation | Murine Bone Marrow Stromal Cells | 8 µM | Slight reduction in cell growth at 72h. | [6][7] |
| RhoA Activation | MLE-12 | Not specified | Down-regulated RhoA expression. | [8] |
| ERK Phosphorylation | Murine Bone Marrow Macrophages | Not specified | Attenuated Aa-induced p-ERK expression. | [9] |
| Akt Phosphorylation | Murine Bone Marrow Stromal Cells | 1-2 µM | No significant effect on p-Akt. | [7][10] |
Experimental Protocols
Cell Migration Assay: Wound Healing (Scratch) Assay
This assay assesses collective cell migration.
Figure 2: Wound Healing Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once a confluent monolayer is formed, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Washing and Treatment: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris. Replace the PBS with fresh culture medium containing the desired concentration of JTE-013 or vehicle control (e.g., DMSO). A typical concentration range for JTE-013 is 100 nM to 1 µM.[4]
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations using a microscope with a camera. These will serve as the time 0 images.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 24 to 48 hours, or until significant cell migration is observed in the control wells.
-
Final Imaging: After the incubation period, capture images of the same locations as the time 0 images.
-
Quantification: Measure the area of the scratch in the time 0 and final images using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100
Cell Migration Assay: Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of cells.
Protocol:
-
Preparation of Transwell Inserts: If required for your cell type, pre-coat the top of the Transwell inserts (typically with 8 µm pores) with an appropriate extracellular matrix protein (e.g., fibronectin, collagen).
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 105 to 5 x 105 cells/mL.
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum or a specific growth factor).
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add JTE-013 or vehicle control to either the upper or lower chamber, or both, depending on the experimental design. A common concentration is around 3 µM.[5]
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
Fixation and Staining:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20-30 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Capture images of the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
Cell Proliferation Assay: MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Figure 3: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of JTE-013 (e.g., 0.5 µM to 10 µM) or vehicle control.[6][7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently pipette up and down to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for S1P2 Signaling Components
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the S1P2 signaling pathway.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with JTE-013 at the desired concentration and for the appropriate duration.
-
Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-RhoA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
Concluding Remarks
JTE-013 is a powerful pharmacological tool for dissecting the roles of the S1P2 receptor in a wide range of cellular functions. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the effects of S1P2 inhibition in their specific cell systems. It is crucial to consider the potential for off-target effects at higher concentrations and to perform appropriate dose-response experiments to ensure the specificity of the observed effects. By carefully applying these methods, researchers can gain valuable insights into the complex biology of S1P2 signaling.
References
- 1. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JTE-013 Alleviates Pulmonary Fibrosis by Affecting the RhoA/YAP Pathway and Mitochondrial Fusion/Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Jte 013 off-target effects on sphingolipid metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JTE-013, a commonly used antagonist for the sphingosine-1-phosphate (S1P) receptors S1P₂ and S1P₄. While a valuable tool, it is crucial to be aware of its potential off-target effects on sphingolipid metabolism, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lipidomics analysis shows an unexpected increase in ceramides and dihydroceramides after treating cells with JTE-013. Is this a known off-target effect?
A1: Yes, this is a well-documented off-target effect of JTE-013.[1][2][3][4] At concentrations typically used to antagonize S1P₂/₄ receptors (e.g., 10 µM), JTE-013 has been shown to inhibit key enzymes in the sphingolipid metabolic pathway.[1][2][3] This inhibition leads to the accumulation of upstream metabolites, including ceramides, dihydroceramides, sphingosine, and dihydrosphingosine.[1][2][3][4]
Troubleshooting Steps:
-
Validate the phenotype: To confirm if the observed cellular phenotype is due to the intended S1P₂/₄ antagonism or the off-target lipid accumulation, consider using alternative S1P₂ antagonists or employing genetic approaches like siRNA/shRNA knockdown of S1PR2.
-
Dose-response analysis: Perform a dose-response experiment with JTE-013 to determine the lowest effective concentration for S1P₂/₄ antagonism in your system, which might minimize the off-target effects.
-
Lipidomics profiling: When using JTE-013, it is highly recommended to perform comprehensive sphingolipid profiling to monitor for off-target metabolic alterations.
Q2: I am observing a decrease in sphingosine-1-phosphate (S1P) levels in my JTE-013 treated samples. Is this related to its off-target effects?
A2: Yes, a decrease in S1P levels is an expected consequence of JTE-013's off-target activity. JTE-013 inhibits both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2), the enzymes responsible for phosphorylating sphingosine to produce S1P.[1][3][5] Inhibition of these kinases leads to a reduction in cellular S1P levels and an accumulation of its precursor, sphingosine.[1][3]
Troubleshooting Steps:
-
Measure sphingosine levels: Concurrently measure sphingosine levels. An increase in sphingosine along with a decrease in S1P would strongly suggest off-target inhibition of sphingosine kinases.
-
Rescue experiment: Attempt a rescue experiment by adding exogenous S1P to your JTE-013 treated cells to see if it reverses the observed phenotype. This can help to distinguish between effects mediated by S1P receptor blockade versus those caused by altered intracellular S1P levels.
Q3: My experimental results with JTE-013 are inconsistent with previous findings using S1PR2 knockout models. What could be the reason?
A3: Discrepancies between pharmacological inhibition with JTE-013 and genetic knockout of S1PR2 can arise from the off-target effects of the compound.[6][7] While a knockout model cleanly removes the target receptor, JTE-013 not only blocks S1P₂ (and S1P₄) but also perturbs the balance of the entire sphingolipid metabolic network.[1][3] The accumulation of bioactive lipids like ceramides and sphingosine can trigger signaling pathways independently of S1P receptors, leading to different cellular outcomes.[8][9]
Troubleshooting Steps:
-
Comparative analysis: If possible, directly compare the effects of JTE-013 with an S1PR2 shRNA or in S1PR2 knockout cells in your experimental system. This will help to delineate the on-target versus off-target effects.
-
Alternative inhibitors: Consider using other S1P₂ antagonists with potentially different off-target profiles to see if the phenotype is reproducible.
-
Pathway analysis: Investigate signaling pathways known to be modulated by ceramides and sphingosine (e.g., apoptosis, cell cycle arrest) to assess their potential contribution to your observations.
Quantitative Data on JTE-013 Off-Target Effects
The following table summarizes the inhibitory concentrations (IC₅₀) of JTE-013 on key sphingolipid metabolic enzymes. This data is crucial for designing experiments and interpreting results.
| Enzyme | IC₅₀ of JTE-013 | Reference |
| Dihydroceramide Desaturase 1 (Des1) | 16.6 ± 2.8 µM | [3] |
| Sphingosine Kinase 1 (SK1) | 25.1 ± 2.7 µM | [3] |
| Sphingosine Kinase 2 (SK2) | 4.3 ± 0.5 µM | [3] |
Experimental Protocols
Protocol 1: Assessment of Dihydroceramide Desaturase 1 (Des1) Activity
This protocol is adapted from a published study to measure Des1 activity in intact cells.[3]
Materials:
-
NBD-C6-dihydroceramide (fluorescent substrate)
-
Cell culture medium
-
JTE-013
-
Methanol
-
Chloroform
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of JTE-013 or vehicle control for the desired time.
-
Add NBD-C6-dihydroceramide to the cell culture medium and incubate for a specified period (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS.
-
Extract the lipids from the cells using a chloroform/methanol extraction method.
-
Dry the lipid extract under nitrogen and resuspend in a suitable solvent for HPLC analysis.
-
Separate and quantify the fluorescent NBD-C6-dihydroceramide and its product, NBD-C6-ceramide, using HPLC with fluorescence detection.
-
Calculate Des1 activity as the percentage of NBD-C6-ceramide formed relative to the total fluorescent lipid.
Protocol 2: In Vitro Sphingosine Kinase (SK1 and SK2) Activity Assay
This protocol provides a general framework for measuring the in vitro activity of recombinant SK1 and SK2.
Materials:
-
Recombinant human SK1 and SK2
-
Sphingosine
-
[γ-³²P]ATP
-
Kinase assay buffer (containing MgCl₂, DTT, and protease inhibitors)
-
JTE-013
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, sphingosine (as a lipid substrate), and varying concentrations of JTE-013 or vehicle control.
-
Initiate the reaction by adding the recombinant SK1 or SK2 enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding acidified lipid extraction solvents.
-
Extract the lipids, ensuring clear phase separation.
-
Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate S1P from sphingosine and ATP.
-
Visualize and quantify the radiolabeled S1P using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.
-
Calculate the enzyme activity based on the amount of ³²P incorporated into S1P.
Visualizations
Caption: JTE-013's on-target and off-target effects on sphingolipid metabolism.
Caption: Troubleshooting workflow for unexpected results with JTE-013.
References
- 1. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate acting via the S1P₁ receptor is a downstream signaling pathway in ceramide-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-013 Technical Support Center: Troubleshooting Solubility in Aqueous Media
Welcome to the technical support center for JTE-013. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with JTE-013, with a particular focus on its limited solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is JTE-013 and what is its primary mechanism of action?
A1: JTE-013 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), also known as EDG-5.[1][2] It functions by inhibiting the binding of sphingosine-1-phosphate (S1P) to S1PR2, thereby blocking its downstream signaling pathways.[1][2] JTE-013 has been shown to influence various cellular processes, including cell migration, proliferation, and inflammation.[3][4]
Q2: What are the known off-target effects of JTE-013?
A2: While highly selective for S1PR2, JTE-013 has been reported to have some off-target effects, particularly at higher concentrations. It can also act as an antagonist for the S1P4 receptor.[5] Some studies suggest that JTE-013 may have effects on sphingolipid metabolism by inhibiting enzymes such as dihydroceramide desaturase 1 and sphingosine kinases.[6] Researchers should exercise caution and consider these potential off-target effects when interpreting their results.[6]
Q3: In which signaling pathways is JTE-013 involved?
A3: JTE-013, by antagonizing S1PR2, modulates several key signaling pathways. These include, but are not limited to:
Troubleshooting Guide: Solubility Issues in Aqueous Media
Q4: I am having trouble dissolving JTE-013 in my aqueous buffer for an experiment. What is the recommended solvent?
A4: JTE-013 has very poor solubility in aqueous media. The recommended method for preparing a working solution is to first dissolve JTE-013 in an organic solvent to create a concentrated stock solution.
Q5: Which organic solvents are suitable for creating a JTE-013 stock solution?
A5: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing JTE-013 stock solutions.[1]
Q6: What is the maximum concentration for a JTE-013 stock solution in DMSO or ethanol?
A6: JTE-013 is soluble in both DMSO and ethanol up to 100 mM.[1]
Q7: How should I prepare a final working solution in my aqueous experimental medium from the stock solution?
A7: To prepare your final working solution, you should perform a serial dilution of your high-concentration stock solution into your aqueous medium (e.g., cell culture medium, PBS). It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion, which helps to prevent precipitation.
Q8: I've diluted my JTE-013 stock solution into my aqueous medium, but I still see precipitation. What can I do?
A8: If you observe precipitation after dilution, consider the following troubleshooting steps:
-
Final Concentration: Ensure that the final concentration of the organic solvent in your aqueous medium is as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity or artifacts. This may require preparing a more diluted intermediate stock solution.
-
Sonication: Gentle sonication of the final working solution in a water bath sonicator for a short period can sometimes help to re-dissolve small amounts of precipitate and create a more uniform suspension.
-
Use of a Carrier: For sensitive applications, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA). While not specifically documented for JTE-013, this technique is sometimes used for other lipophilic molecules to improve their stability and delivery in aqueous solutions.[6] You would typically pre-complex JTE-013 with BSA before adding it to your final medium. This requires empirical optimization.
Data Presentation
Table 1: Solubility of JTE-013 in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 40.83 |
| Ethanol | 100 | 40.83 |
Data sourced from Tocris Bioscience.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM JTE-013 Stock Solution in DMSO
-
Materials:
-
JTE-013 (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of JTE-013 powder. The molecular weight of JTE-013 is 408.29 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 4.08 mg of JTE-013.
-
Add the appropriate volume of DMSO to the JTE-013 powder. For a 10 mM stock, add 1 mL of DMSO for every 4.08 mg of JTE-013.
-
Vortex the solution thoroughly until the JTE-013 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM JTE-013 Working Solution in Cell Culture Medium
-
Materials:
-
10 mM JTE-013 stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM JTE-013 stock solution.
-
Perform a 1:1000 dilution of the stock solution into the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Immediately after adding the stock solution, vortex the working solution gently or mix by inverting the tube to ensure rapid and uniform dispersion.
-
Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions of JTE-013 for extended periods.
-
Visualizations
Caption: Troubleshooting workflow for JTE-013 solubility.
Caption: Overview of S1PR2 signaling pathways modulated by JTE-013.
References
- 1. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
optimizing Jte 013 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of JTE-013, a selective S1P2 receptor antagonist, in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTE-013?
A1: JTE-013 is primarily known as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), also known as EDG-5.[1][2][3] It functions by inhibiting the binding of sphingosine-1-phosphate (S1P) to the S1P2 receptor.[1][2] The S1P2 receptor is a G protein-coupled receptor (GPCR) involved in various cellular processes, including cell migration, proliferation, and differentiation.[4][5][6]
Q2: What is the recommended starting concentration range for JTE-013 in in vitro experiments?
A2: The optimal concentration of JTE-013 is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a broad concentration range from 10 nM to 10 µM has been used.[7][8] For initial experiments, it is advisable to perform a dose-response curve to determine the most effective concentration for your specific model system. Lower concentrations (e.g., 10-100 nM) have been shown to be effective in antagonizing S1P2, while higher concentrations may be required in other contexts but also carry a higher risk of off-target effects.[7]
Q3: What are the known off-target effects of JTE-013?
A3: Researchers should be aware of potential off-target effects of JTE-013, especially at higher concentrations. Studies have shown that JTE-013 can impact sphingolipid metabolism by inhibiting enzymes such as sphingosine kinases (SphK1 and SphK2) and dihydroceramide desaturase 1.[9][10][11][12] This can lead to alterations in the cellular levels of ceramides, sphingosine, and other bioactive lipids.[9][10] Some studies also indicate that JTE-013 can act as an antagonist at the S1P4 receptor, though with lower potency than at S1P2.[12]
Q4: How should I dissolve and store JTE-013?
A4: JTE-013 is soluble in dimethyl sulfoxide (DMSO) and ethanol, typically up to 100 mM.[1][2] For long-term storage, it is recommended to store the compound as a solid at +4°C.[1][2] Stock solutions in DMSO or ethanol can also be prepared and stored at -20°C or -80°C for shorter periods, though it is always best to refer to the manufacturer's specific recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of JTE-013 treatment | Suboptimal Concentration: The concentration of JTE-013 may be too low to effectively antagonize the S1P2 receptor in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). |
| Low S1P2 Receptor Expression: The cell line you are using may not express sufficient levels of the S1P2 receptor. | Verify S1P2 receptor expression at the mRNA and/or protein level using techniques like qRT-PCR or Western blotting. | |
| Compound Degradation: Improper storage may have led to the degradation of JTE-013. | Prepare fresh stock solutions from a new vial of the compound and store them appropriately. | |
| Inconsistent or unexpected results | Off-Target Effects: At higher concentrations, JTE-013 can have off-target effects on sphingolipid metabolism, which may confound your results.[9][10][11] | Use the lowest effective concentration of JTE-013 as determined by your dose-response curve. Consider using a structurally unrelated S1P2 antagonist as a control to confirm that the observed effects are specific to S1P2 inhibition. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration in the media can influence cellular responses. | Standardize your cell culture protocols to ensure consistency between experiments. | |
| Cell toxicity observed | High Concentration of JTE-013 or Solvent: High concentrations of JTE-013 or the solvent (e.g., DMSO) can be toxic to some cell lines. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of JTE-013 and the solvent in your cell line. Ensure the final solvent concentration in your culture medium is well below the toxic threshold (typically <0.5%). |
Quantitative Data Summary
Table 1: Reported IC50 Values for JTE-013
| Target | Species | IC50 | Reference |
| S1P2 Receptor | Human | 17.6 nM | [1][2] |
| S1P2 Receptor | Rat | 22 nM | [3] |
| S1P4 Receptor | 237 nM | [12] | |
| Sphingosine Kinase 1 (SK1) | ~25.1 µM | [12] | |
| Sphingosine Kinase 2 (SK2) | ~4.3 µM | [12] | |
| Dihydroceramide Desaturase 1 (DES1) | ~16.8 µM | [12] |
Table 2: Effective Concentrations of JTE-013 in Various In Vitro Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| B16 Melanoma Cells | Migration Assay | Not specified | Reversed S1P-induced inhibition of migration | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay | 1 and 10 µM | Reversed S1P-induced inhibition of migration | [12] |
| Smooth Muscle Cells (SMCs) | Migration Assay | 1 and 10 µM | Reversed S1P-induced inhibition of migration | [12] |
| Murine Bone Marrow Stromal Cells (BMSCs) | Osteogenesis Assay | 0.5 - 8 µM | Promoted osteogenesis | [13][14] |
| Sensory Neurons | Electrophysiology | 10 nM - 1 µM | Increased excitability (S1P2-independent) | [7] |
| Acute Myeloid Leukemia (AML) Cells | Not specified | Not specified | Anti-leukemic activity | [9] |
Experimental Protocols
Protocol: Optimizing JTE-013 Concentration Using a Dose-Response Assay
This protocol outlines a general procedure for determining the optimal concentration of JTE-013 for a cell-based assay.
1. Materials:
- JTE-013 powder
- Anhydrous DMSO
- Cell culture medium appropriate for your cell line
- 96-well cell culture plates
- Your specific assay reagents (e.g., for proliferation, migration, or signaling readout)
- Plate reader or other detection instrument
2. Procedure:
Visualizations
Caption: S1P2 receptor signaling pathway and the inhibitory action of JTE-013.
Caption: A logical workflow for troubleshooting common issues in JTE-013 experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling [mdpi.com]
JTE-013 Stability in Cell Culture Medium: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of JTE-013 in cell culture medium. Accurate interpretation of experimental results relies on understanding the stability of this S1P2 receptor antagonist under typical cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is JTE-013 in aqueous solutions and cell culture medium?
While specific degradation kinetics in cell culture medium are not extensively published, it is recommended that aqueous solutions of JTE-013 be prepared fresh for each experiment and not stored for more than one day.[1] Stock solutions in DMSO can be stored at -20°C or below for extended periods.[2][3] The stability of JTE-013 in your specific cell culture medium at 37°C should be experimentally verified.
Q2: What factors can influence the stability of JTE-013 in my cell culture experiments?
Several factors can affect the stability of small molecules like JTE-013 in cell culture, including:
-
Temperature: Incubation at 37°C can accelerate degradation.
-
pH: The pH of the cell culture medium can influence the rate of hydrolysis or other degradation pathways.
-
Serum: Components within fetal bovine serum (FBS) or other supplements can interact with or enzymatically degrade the compound.
-
Medium Composition: Specific components of the cell culture medium could potentially react with JTE-013.
Q3: I am observing inconsistent or weaker than expected effects of JTE-013 in my long-term experiments. Could this be a stability issue?
Yes, a loss of active JTE-013 over time due to degradation is a likely cause for diminished effects in prolonged experiments. It is crucial to determine the stability of JTE-013 under your specific experimental conditions to ensure that the compound concentration remains within the desired effective range throughout the experiment.
Q4: Are there any known off-target effects of JTE-013 that I should be aware of?
Recent studies have shown that JTE-013 can have off-target effects on sphingolipid metabolism, particularly at concentrations of 10 µM and higher.[4][5] These effects include the inhibition of dihydroceramide desaturase 1 (Des1) and sphingosine kinases (SK1 and SK2).[4][5][6][7] When designing experiments, it is important to use the lowest effective concentration of JTE-013 and consider including control experiments to account for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological effect of JTE-013 | Compound degradation in cell culture medium. | Perform a stability study of JTE-013 in your specific medium and under your experimental conditions (see Experimental Protocol below). Consider replenishing the medium with fresh JTE-013 at regular intervals for long-term experiments. |
| Precipitation of the compound. | JTE-013 has limited aqueous solubility.[1] Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and that the compound is fully dissolved in the medium before adding to cells. Visually inspect for any precipitate. | |
| High variability between experimental replicates | Inconsistent compound concentration due to degradation or precipitation. | Prepare a fresh dilution of JTE-013 from a stock solution for each experiment. Ensure thorough mixing when adding the compound to the medium. |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips to minimize non-specific binding of the compound. | |
| Unexpected cellular phenotypes | Off-target effects of JTE-013. | Use the lowest concentration of JTE-013 that elicits the desired S1P2 inhibition.[4] Consider using a secondary S1P2 antagonist or siRNA knockdown of S1P2 to confirm that the observed phenotype is specific to S1P2 inhibition. |
Data Presentation: Illustrative Stability of JTE-013
The following table summarizes illustrative data on the stability of JTE-013 in a standard cell culture medium (DMEM with 10% FBS) at 37°C. Note: This data is for illustrative purposes and the actual stability should be determined experimentally.
| Time (hours) | JTE-013 Remaining (%) | Standard Deviation |
| 0 | 100 | 0 |
| 2 | 95.2 | 2.1 |
| 4 | 88.5 | 3.5 |
| 8 | 75.1 | 4.2 |
| 24 | 45.8 | 5.5 |
| 48 | 20.3 | 6.1 |
Experimental Protocols
Protocol for Assessing JTE-013 Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of JTE-013 in a specific cell culture medium using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
JTE-013
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of JTE-013 in DMSO.
-
Spike the Medium: Dilute the JTE-013 stock solution into pre-warmed (37°C) cell culture medium to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
Time Point 0: Immediately after spiking, take an aliquot of the medium, which will serve as the time 0 sample.
-
Incubation: Place the remaining spiked medium in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, and 48 hours), collect aliquots of the incubated medium.
-
Sample Processing: To stop degradation and precipitate proteins, add 3 volumes of cold acetonitrile to each 1 volume of the collected medium aliquot. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of JTE-013 using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of JTE-013 remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Experimental workflow for assessing JTE-013 stability in cell culture medium.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. JTE-013 | CAS 383150-41-2 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Investigating the Agonistic Potential of JTE-013
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for the S1P2 receptor antagonist, JTE-013, to exhibit agonistic activity. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: Is JTE-013 strictly an antagonist for the S1P2 receptor?
A1: While JTE-013 is widely characterized as a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), with an IC50 value of 17.6 nM for inhibiting S1P binding to human S1P2 receptors, several studies suggest its activity may be more complex. Evidence indicates that JTE-013 can produce effects independent of S1P2, and in some cellular contexts, it may exhibit off-target effects or even act as an agonist at other G protein-coupled receptors, such as S1PR1.[1][2] Therefore, experimental results using JTE-013 should be interpreted with caution, considering the possibility of non-antagonistic actions.
Q2: What are the known off-target effects of JTE-013?
A2: Research has indicated that JTE-013 may have several off-target effects. For instance, it has been shown to increase the excitability of sensory neurons in a manner independent of S1P2.[1] This effect was blocked by a selective S1PR1 antagonist, suggesting JTE-013 might be acting as an agonist at the S1PR1 receptor in this system.[1] Additionally, some studies have reported that JTE-013 can inhibit the S1P4 receptor at higher concentrations and may lack stability in vivo.[2]
Q3: What signaling pathways are coupled to the S1P2 receptor?
A3: The S1P2 receptor is known for its promiscuous coupling to several heterotrimeric G proteins, including Gαi, Gαq, and Gα12/13.[3][4] Activation of these pathways can lead to diverse cellular responses. For example, Gα12/13 coupling often leads to the activation of the Rho signaling pathway, while Gαq activation stimulates phospholipase C (PLC).[5] Understanding these pathways is crucial when designing experiments to test for potential agonistic effects of JTE-013.
Q4: Has JTE-013 ever been observed to mimic the effects of S1P on S1P2?
A4: The available literature primarily focuses on the antagonistic properties of JTE-013, where it blocks the effects of S1P. For example, it reverses the S1P-induced inhibition of cell migration in B16 melanoma cells.[1] However, reports of JTE-013 inducing signaling pathways typically associated with S1P receptor activation, such as increasing intracellular calcium or activating specific kinases in the absence of S1P, would be indicative of agonistic activity.[6] Researchers should carefully evaluate their experimental system for such unexpected outcomes.
Troubleshooting Guides
Issue 1: Unexpected increase in a downstream signaling molecule (e.g., p-ERK, intracellular Ca2+) upon JTE-013 treatment alone.
-
Possible Cause: This could indicate that in your specific cell type, JTE-013 is acting as an agonist at the S1P2 receptor or another receptor expressed by the cells.
-
Troubleshooting Steps:
-
Confirm S1P2 Expression: Verify the expression of S1P2 in your cell line at both the mRNA and protein level.
-
Dose-Response Curve: Perform a dose-response experiment with JTE-013 alone to characterize the effect.
-
Use a structurally different S1P2 antagonist: If available, test another S1P2 antagonist to see if the effect is reproducible.
-
S1P Receptor Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate S1P2 expression. If the effect of JTE-013 is abolished, it suggests on-target agonism. If the effect persists, it points to an off-target mechanism.
-
Pertussis Toxin Treatment: Since S1PR1 couples to Gi, which is sensitive to pertussis toxin, pretreating cells with the toxin can help determine if the observed agonism is mediated through S1PR1.[1]
-
Issue 2: JTE-013 fails to block the S1P-mediated response as expected.
-
Possible Cause: The concentration of JTE-013 may be insufficient, the compound may have degraded, or the S1P response in your system is not solely mediated by S1P2.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the JTE-013 stock solution is fresh and has been stored correctly. Consider verifying its activity in a well-established S1P2-dependent assay, such as a cell migration assay.[1]
-
Optimize Concentration: Perform a concentration-response experiment to determine the optimal inhibitory concentration of JTE-013 in your specific assay.
-
Characterize S1P Receptor Profile: Determine which S1P receptors are expressed in your cells. The observed S1P effect might be mediated by a combination of receptors, and blocking S1P2 alone may not be sufficient to inhibit the response.
-
Quantitative Data Summary
| Compound | Receptor Target | Reported Activity | IC50 / EC50 | Reference |
| JTE-013 | S1P2 | Antagonist | 17.6 nM (inhibition of S1P binding to human S1P2) | |
| JTE-013 | S1P1 | Potential Agonist | Not reported | [1] |
| JTE-013 | S1P3 | Low antagonistic activity (4.2% inhibition at 10 µM) | > 10 µM | |
| S1P | S1P2 | Agonist | 25 nM (in radiolabeled S1P displacement assay) | [7] |
| CYM-5520 | S1P2 | Allosteric Agonist | Not directly competitive with S1P | [7] |
Experimental Protocols
Protocol 1: Assessing JTE-013 Agonism via a Calcium Mobilization Assay
This protocol is designed to determine if JTE-013 can induce an increase in intracellular calcium, a downstream effect of Gαq-coupled receptor activation.
-
Cell Culture: Plate cells expressing S1P2 (e.g., CHO-K1 cells stably transfected with S1P2) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Fluorescent Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of JTE-013 and a known S1P2 agonist (e.g., S1P) in the assay buffer.
-
Assay Performance:
-
Place the 96-well plate into a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a short period.
-
Inject the JTE-013 dilutions, S1P (positive control), and vehicle (negative control) into respective wells.
-
Immediately begin kinetic reading of fluorescence intensity for a defined period (e.g., 180 seconds).
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. A significant increase in fluorescence upon addition of JTE-013 would suggest agonistic activity.
Visualizations
Caption: S1P2 receptor signaling pathways.
Caption: Experimental workflow to test for JTE-013 agonism.
References
- 1. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
how to control for Jte 013 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JTE-013, a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). The following resources address potential off-target effects and provide experimental strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of JTE-013?
A1: JTE-013 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2, also known as EDG-5).[1] It competitively inhibits the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P2 receptor.[2]
Q2: What are the known off-target effects of JTE-013?
A2: While highly selective for S1P2, JTE-013 has several documented off-target effects, particularly at concentrations in the low micromolar range (≥ 1 µM). These include:
-
S1P4 Antagonism: JTE-013 also acts as an antagonist for the S1P4 receptor, albeit with lower affinity than for S1P2.[3]
-
Inhibition of Sphingolipid Metabolic Enzymes: JTE-013 can inhibit key enzymes in the sphingolipid pathway, including dihydroceramide desaturase 1 (Des1) and both sphingosine kinases (SK1 and SK2).[3][4] This can lead to alterations in cellular levels of ceramides, sphingosine, and other bioactive lipids.[4][5]
-
Modulation of Other Signaling Pathways: Off-target effects on TGFβ/Smad signaling have been reported.[6][7]
-
Altered Expression of Other S1P Receptors: In some cell types, high concentrations of JTE-013 have been shown to increase the expression of other S1P receptors like S1P1, S1P3, S1P4, and S1P5.[8][9]
Q3: At what concentration do off-target effects become a concern?
A3: Caution is advised when using JTE-013 at concentrations above 1 µM.[3] Many of the observed off-target effects on sphingolipid metabolism and other signaling pathways occur in the low micromolar range (1-20 µM), which are concentrations frequently used in cell-based studies.[3][10]
Q4: Can JTE-013 affect cell growth and viability?
A4: Yes, depending on the cell type and concentration. Some studies have shown that lower doses of JTE-013 can increase cell proliferation, while higher doses may slightly reduce it.[8][9] These effects may be linked to its influence on S1P receptor signaling and sphingolipid metabolism.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected phenotypic changes inconsistent with S1P2 knockout/knockdown. | Inhibition of sphingolipid metabolic enzymes (Des1, SK1, SK2) leading to accumulation of bioactive lipids like ceramides. | 1. Perform a lipidomic analysis to measure changes in sphingolipid levels. 2. Use a structurally distinct S1P2 antagonist as a control. 3. Validate findings using genetic approaches (siRNA/shRNA knockdown or CRISPR knockout of S1P2). |
| Experimental results are not rescued by adding exogenous S1P. | The observed effect may not be mediated by competitive antagonism at the S1P2 receptor but by another off-target mechanism. | 1. Perform a dose-response curve with JTE-013 to determine if the effect is dose-dependent. 2. Test the effect of JTE-013 in an S1P2-null cell line or animal model.[11] |
| JTE-013 shows an effect in a cell line that does not express S1P2. | The effect is independent of the S1P2 receptor and is likely due to one of the known off-target interactions.[12] | 1. Confirm the absence of S1P2 mRNA and protein expression via qPCR and Western blot. 2. Investigate other potential targets, such as S1P4 or sphingolipid metabolic enzymes. |
| Conflicting results when comparing JTE-013 treatment to S1P2 shRNA. | JTE-013 may have off-target effects that are not present with genetic knockdown, such as impacting TGFβ/Smad signaling or altering other S1P receptor levels.[6][7] | 1. Use multiple shRNAs targeting different regions of the S1P2 transcript to rule out off-target effects of the shRNA. 2. Evaluate the expression levels of other S1P receptors and key components of the TGFβ/Smad pathway following JTE-013 treatment.[8][9] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of JTE-013 for its primary target and known off-target interactions.
| Target | Interaction | IC50 Value | Species | Reference |
| S1P2 Receptor | Antagonist | 17.6 nM | Human | [1] |
| S1P2 Receptor | Antagonist | 22 nM | Rat | [3][11] |
| S1P4 Receptor | Antagonist | 237 nM | Human | [3] |
| Sphingosine Kinase 2 (SK2) | Inhibitor | 4.3 µM | Human | [3] |
| Dihydroceramide Desaturase 1 (Des1) | Inhibitor | ~9.2 µM (Ki) | N/A | [3] |
| Sphingosine Kinase 1 (SK1) | Inhibitor | 25.1 µM | Human | [3] |
| S1P1 Receptor | Antagonist | > 10 µM | Human | [1] |
| S1P3 Receptor | Antagonist | > 10 µM (4.2% inhibition) | Human | [1] |
Key Experimental Protocols
To ensure the specificity of experimental results, a combination of pharmacological and genetic controls is recommended.
Protocol 1: Validating S1P2-Specific Effects Using Genetic Knockdown
This protocol outlines the use of small interfering RNA (siRNA) to confirm that the observed effects of JTE-013 are mediated through the S1P2 receptor.
-
Cell Culture and Transfection:
-
Culture your cells of interest to 50-60% confluency.
-
Transfect cells with either a non-targeting control siRNA or an siRNA specific for the S1P2 receptor using a suitable transfection reagent.
-
Incubate for 48-72 hours to allow for protein knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm S1P2 knockdown via qPCR (for mRNA levels) and Western blot (for protein levels). A knockdown efficiency of >70% is recommended.
-
-
Experimental Treatment:
-
Treat both the control siRNA and S1P2 siRNA-transfected cells with JTE-013 at the desired concentration. Include a vehicle control (e.g., DMSO) for both groups.
-
-
Assay and Analysis:
-
Perform your functional assay (e.g., migration, proliferation, signaling readout).
-
Expected Outcome: If the effect of JTE-013 is S1P2-specific, it will be significantly attenuated or abolished in the S1P2 siRNA-treated cells compared to the control siRNA-treated cells.
-
Protocol 2: Enzyme Inhibition Assay for Off-Target Effects on Sphingosine Kinase 2 (SK2)
This protocol allows for the direct measurement of JTE-013's inhibitory activity on SK2.
-
Reagents:
-
Recombinant human SK2
-
Sphingosine (substrate)
-
ATP (co-factor)
-
JTE-013 (test inhibitor)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Assay Procedure:
-
Prepare a serial dilution of JTE-013 (e.g., from 0.1 µM to 50 µM).
-
In a 96-well plate, add the kinase assay buffer, recombinant SK2, and the various concentrations of JTE-013 or vehicle control.
-
Initiate the reaction by adding sphingosine and ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each JTE-013 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the JTE-013 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: S1P2 Receptor Signaling Pathways.
Caption: Workflow for Validating JTE-013 Specificity.
References
- 1. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Enhanced Alveolar Bone Regeneration by Promoting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
JTE-013 Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting JTE-013 dose-response curve analysis. This guide offers detailed experimental protocols, data presentation tables, and visualizations to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JTE-013 and what is its primary mechanism of action?
A1: JTE-013 is a pharmacological tool used in research as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂).[1] Its primary mechanism of action is to block the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P₂ receptor, thereby inhibiting its downstream signaling pathways.[1]
Q2: What are the known off-target effects of JTE-013?
A2: While JTE-013 is selective for S1P₂, studies have revealed potential off-target effects, particularly at higher concentrations. These can include the inhibition of sphingosine kinases (SphK1 and SphK2) and dihydroceramide desaturase, leading to alterations in sphingolipid metabolism.[2][3][4][5] Some studies also suggest that JTE-013 may have effects on other S1P receptor subtypes at high concentrations.[6][7] Researchers should exercise caution and consider these potential off-target effects when interpreting their data.
Q3: What is a typical IC₅₀ value for JTE-013?
A3: The half-maximal inhibitory concentration (IC₅₀) for JTE-013 can vary depending on the experimental system, including the cell type and assay conditions. However, a commonly reported IC₅₀ value for the inhibition of S1P binding to human S1P₂ receptors is approximately 17.6 nM.[1]
Q4: How should I prepare a stock solution of JTE-013?
A4: JTE-013 is typically soluble in organic solvents such as DMSO and ethanol. To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution to the desired working concentrations in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| No observable dose-response effect | - JTE-013 concentration range is too low- The chosen cell line does not express functional S1P₂ receptors- The assay endpoint is not sensitive to S1P₂ signaling | - Perform a wider range of JTE-013 concentrations (e.g., from picomolar to micromolar).- Confirm S1P₂ receptor expression in your cell line using qPCR, Western blot, or flow cytometry.- Select an assay that measures a known downstream effect of S1P₂ activation in your cell type (e.g., Rho activation, cell migration, or cytokine production). |
| Unexpected stimulatory effect at low JTE-013 concentrations | - Hormesis (a biphasic dose-response)- Off-target effects at low concentrations | - Carefully analyze the entire dose-response curve. If the stimulatory effect is reproducible, it may be a real biological phenomenon.- Consider potential off-target effects and investigate other signaling pathways that might be activated. |
| Cell death observed at high JTE-013 concentrations | - Cytotoxicity of JTE-013 at high doses- Off-target effects leading to apoptosis or necrosis | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic concentration range.- Use concentrations below the cytotoxic threshold for your primary assay. |
| Inconsistent results with a previously published study | - Differences in experimental conditions (cell line passage number, serum concentration, incubation time)- Different sources or batches of JTE-013 | - Standardize all experimental parameters and document them carefully.- If possible, obtain the same cell line and reagents used in the original study. Verify the purity and activity of your JTE-013 compound. |
Experimental Protocols
Detailed Methodology: JTE-013 Dose-Response Curve for Inhibition of S1P-Induced Cellular Response
This protocol outlines a general workflow for assessing the inhibitory effect of JTE-013 on a cellular response induced by the S1P₂ receptor agonist, S1P. The specific cellular response measured will depend on the cell type and the signaling pathway of interest.
Materials:
-
Cell line expressing S1P₂ receptors
-
Complete cell culture medium
-
JTE-013
-
Sphingosine-1-Phosphate (S1P)
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cell migration, calcium mobilization, or gene expression)
-
Plate reader or other detection instrument
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
-
JTE-013 Preparation and Pre-incubation:
-
Prepare a serial dilution of JTE-013 in serum-free or low-serum medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest JTE-013 concentration).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of JTE-013 or vehicle.
-
Pre-incubate the cells with JTE-013 for a specific duration (e.g., 30-60 minutes) to allow for receptor binding.
-
-
S1P Stimulation:
-
Prepare a solution of S1P in serum-free or low-serum medium at a concentration known to elicit a sub-maximal response (e.g., the EC₈₀).
-
Add the S1P solution to all wells except for the negative control wells (which should receive only medium).
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the specific cellular response being measured (this can range from minutes for rapid signaling events to hours or days for processes like cell proliferation or migration).
-
-
Assay Measurement:
-
Perform the specific assay to measure the cellular response. This could involve:
-
Cell Migration Assay: Using a Boyden chamber or wound-healing assay.
-
Calcium Mobilization Assay: Using a fluorescent calcium indicator.
-
Gene Expression Analysis: Using qPCR to measure the expression of target genes.
-
Protein Activation Assay: Using Western blot or ELISA to measure the phosphorylation of downstream signaling proteins (e.g., RhoA).
-
-
-
Data Analysis:
-
Normalize the data to the positive control (S1P stimulation without JTE-013) and the negative control (no S1P stimulation).
-
Plot the normalized response against the logarithm of the JTE-013 concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC₅₀ value.
-
Data Presentation
Table 1: Reported IC₅₀ Values for JTE-013
| Cell Type/Assay Condition | Reported IC₅₀ (nM) | Reference |
| Human S1P₂ Receptor Binding Assay | 17.6 | [1] |
| Rat S1P₂ Receptor Binding Assay | 22 | (Not found in provided search results) |
| Inhibition of S1P-induced MLC phosphorylation in Schlemm's canal cells | ~17 | [8] |
| Inhibition of SK2 | 4300 | [5] |
| Inhibition of SK1 | 25100 | [5] |
Visualizations
S1P₂ Signaling Pathway
Caption: S1P₂ receptor signaling pathway and the inhibitory action of JTE-013.
Experimental Workflow for JTE-013 Dose-Response Analysis
Caption: A generalized experimental workflow for JTE-013 dose-response curve analysis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. S1P2 receptor regulation of sphingosine-1-phosphate effects on conventional outflow physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JTE-013 In Vitro Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity and off-target effects of JTE-013 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is JTE-013 and what is its primary mechanism of action?
JTE-013 is a small molecule that acts as a selective antagonist for the Sphingosine-1-Phosphate Receptor 2 (S1P2), also known as EDG-5. It functions by inhibiting the binding of its natural ligand, sphingosine-1-phosphate (S1P), to the S1P2 receptor. This receptor is a G protein-coupled receptor involved in various cellular processes.[1]
Q2: I am observing unexpected cell death or reduced viability after treating my cells with JTE-013. Is this a known issue?
Yes, unexpected effects on cell viability can occur with JTE-013 treatment. While it can have anti-leukemic activity in some cancer cells, its effects on cell growth can be cell-type dependent.[2][3] For instance, in murine Bone Marrow Stromal Cells (BMSCs), lower concentrations (0.5 to 4 μM) have been observed to increase cell growth, while higher concentrations (8 μM) can slightly reduce it.[4][5] Toxicity may also be linked to off-target effects, especially at higher concentrations.
Q3: What are the known off-target effects of JTE-013?
At concentrations commonly used to target S1P2/4 (around 10 μM), JTE-013 has been shown to have several off-target effects.[2][3][6] These include:
-
Alterations in sphingolipid metabolism : JTE-013 can lead to an increase in cellular levels of ceramides, dihydroceramides, sphingosine, and dihydrosphingosine.[2][7]
-
Inhibition of sphingolipid metabolic enzymes : It can inhibit dihydroceramide desaturase 1 and both sphingosine kinases (SK1 and SK2).[2][7]
-
Effects independent of S1P2 : Studies have shown that JTE-013 can elicit effects in cells that do not express S1P2, suggesting it may act on other receptors or signaling molecules.[7][8][9]
Q4: What is the recommended working concentration for JTE-013 in cell culture?
The optimal concentration of JTE-013 is highly dependent on the cell type and the specific biological question being addressed. While it has an IC50 value of 17.6 nM for inhibiting S1P binding to human S1P2 receptors, much higher concentrations (in the micromolar range) are often used in cell-based assays. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired phenotype without causing significant toxicity. Based on published studies, concentrations ranging from 0.5 µM to 10 µM are frequently used.[1][4] However, be aware that off-target effects are more pronounced at higher concentrations (e.g., 10 µM).[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cell Toxicity/Death | Concentration of JTE-013 is too high. | Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a low concentration (e.g., 0.5-1 µM) and titrate up.[4][5] |
| Off-target effects on sphingolipid metabolism. | Consider using a lower concentration of JTE-013. If possible, use a complementary approach like siRNA/shRNA knockdown of S1P2 to confirm that the observed phenotype is S1P2-dependent.[7] | |
| Cell line is particularly sensitive to S1P pathway modulation. | Test the effect of JTE-013 on a control cell line known to be less sensitive. | |
| Inconsistent or Unexpected Results | JTE-013 is having off-target effects. | As mentioned above, use the lowest effective concentration and validate findings with genetic knockdown of S1P2. Be aware that JTE-013 can also antagonize the S1P4 receptor.[2][7][9] |
| Cell-type specific responses. | The effects of JTE-013 can vary significantly between different cell types.[1] Review literature for studies using similar cell lines. | |
| JTE-013 may be acting as an agonist at other GPCRs. | Be cautious in interpreting results, as JTE-013 has been shown to increase the excitability of sensory neurons independently of S1P2, possibly by acting as an agonist at other G protein-coupled receptors.[8] | |
| No Effect Observed | Concentration of JTE-013 is too low. | Gradually increase the concentration, while monitoring for toxicity. |
| S1P2 is not involved in the signaling pathway of interest in your cell model. | Confirm S1P2 expression in your cells using qPCR or Western blot. | |
| Poor solubility of JTE-013. | JTE-013 is soluble in DMSO and ethanol. Ensure it is fully dissolved before adding to your cell culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of JTE-013 (Dose-Response Curve)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
JTE-013 Preparation: Prepare a stock solution of JTE-013 in DMSO. From this stock, create a serial dilution of JTE-013 in your cell culture medium. A typical concentration range to test would be from 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as in your highest JTE-013 treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of JTE-013.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the log of the JTE-013 concentration to determine the EC50 (effective concentration) and the optimal non-toxic concentration for your experiments.
Protocol 2: Validating S1P2-Dependent Effects using siRNA
-
siRNA Transfection: Transfect your cells with an siRNA specifically targeting S1P2 and a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the S1P2 protein.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of S1P2 expression by qPCR or Western blot.
-
JTE-013 Treatment: Treat the remaining S1P2-knockdown cells and control cells with the determined optimal concentration of JTE-013.
-
Phenotypic Analysis: Perform your downstream assay to see if the effect of JTE-013 is diminished or absent in the S1P2-knockdown cells compared to the control cells.
Signaling Pathways and Workflows
Caption: JTE-013 as an antagonist of the S1P2 receptor.
Caption: Off-target effects of JTE-013 on sphingolipid metabolism.
Caption: A workflow for troubleshooting JTE-013 associated toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating S1P2 Inhibition: A Comparative Guide to JTE-013 and siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the role of the sphingosine-1-phosphate receptor 2 (S1P2), this guide provides a comprehensive comparison of two key experimental approaches: pharmacological inhibition with JTE-013 and genetic knockdown using small interfering RNA (siRNA). This analysis, supported by experimental data, aims to facilitate an informed decision on the most suitable method for validating S1P2-mediated effects in various biological systems.
The S1P2 receptor, a G protein-coupled receptor, is a critical regulator of numerous cellular processes, including cell migration, proliferation, and differentiation. Its involvement in various pathologies has made it an attractive target for therapeutic intervention. JTE-013 is a widely used small molecule antagonist selective for S1P2. However, to rigorously validate that the observed effects of JTE-013 are specifically due to S1P2 inhibition, it is crucial to compare its performance with a genetic approach like siRNA-mediated knockdown, which directly reduces the expression of the S1P2 protein.
Performance Comparison: JTE-013 vs. S1P2 siRNA
The following tables summarize quantitative data from studies directly comparing the effects of JTE-013 treatment and S1P2 siRNA/shRNA knockdown on gene and protein expression, as well as cellular functions.
Table 1: Comparative Effects on Osteogenic Gene Expression in Murine Bone Marrow Stromal Cells (BMSCs)
| Gene | Treatment | Fold Change vs. Control | Reference |
| ALPL | JTE-013 (4 µM) | 2.0-fold increase | [1] |
| JTE-013 (8 µM) | 4.9-fold increase | [1] | |
| S1PR2 shRNA | 1.7-fold increase | [1] | |
| RUNX2 | JTE-013 (4 µM) | 1.3-fold increase | [1] |
| JTE-013 (8 µM) | 1.8-fold increase | [1] | |
| S1PR2 shRNA | 2.1-fold increase | [1] | |
| OCN | S1PR2 shRNA | 9.7-fold increase | [1] |
| OSX | S1PR2 shRNA | 2.6-fold increase | [1] |
Table 2: Comparative Effects on Angiogenic and Growth Factor Gene Expression in Murine BMSCs
| Gene | Treatment | Fold Change vs. Control | Reference |
| PDGFA | JTE-013 | Not specified | |
| S1PR2 shRNA | 2.5-fold increase | [2] | |
| GDF15 | JTE-013 | Not specified | |
| S1PR2 shRNA | 1.5-fold increase | [2] | |
| VEGFA | JTE-013 | Increased | [2] |
| S1PR2 shRNA | No significant difference | [2] |
Table 3: Comparative Effects on Cell Migration and Invasion
| Cell Line | Treatment | Effect | Reference |
| SW480 & LOVO (Colon Cancer) | JTE-013 | Promoted migration and invasion | |
| S1PR2 siRNA | Promoted migration and invasion | ||
| PANC1 (Pancreatic Cancer) | JTE-013 | Reduced tumor cell migration and invasion | [3] |
| S1PR2 shRNA | Reduced tumor cell migration and invasion | [3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating and building upon these findings.
JTE-013 Treatment Protocol
-
Preparation of JTE-013 Stock Solution: Dissolve JTE-013 powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Treatment: On the day of the experiment, thaw the JTE-013 stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., ≤ 0.1%).
-
Incubation: Remove the existing medium from the cells and replace it with the JTE-013-containing medium or vehicle control medium. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or functional assays.
S1P2 siRNA Knockdown Protocol
-
siRNA Preparation: Resuspend lyophilized S1P2-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20-50 µM. Aliquot and store at -80°C.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
In tube A, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in a serum-free medium like Opti-MEM™.
-
In tube B, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically for each cell type and target gene.
-
Validation and Experimentation: After the incubation period, validate the knockdown efficiency by measuring S1P2 mRNA (via qPCR) or protein (via Western blot) levels. Once knockdown is confirmed, the cells can be used for downstream experiments.
Visualizing the Mechanisms
To better understand the cellular processes at play, the following diagrams illustrate the S1P2 signaling pathway and a typical experimental workflow for comparing JTE-013 and siRNA.
Caption: S1P2 signaling pathway and points of intervention.
Caption: Workflow for comparing JTE-013 and S1P2 siRNA.
Discussion and Considerations
Both JTE-013 and siRNA-mediated knockdown are powerful tools for elucidating the function of S1P2. The choice between them, or the use of both in conjunction, depends on the specific experimental goals.
JTE-013 offers the advantage of acute, dose-dependent, and reversible inhibition of S1P2 function. This makes it ideal for studying the immediate effects of receptor blockade and for in vivo applications. However, the potential for off-target effects exists with any small molecule inhibitor. While JTE-013 is highly selective for S1P2, some studies suggest it may have effects on other S1P receptors at higher concentrations or influence sphingolipid metabolism. Therefore, it is crucial to use the lowest effective concentration and to validate findings with a complementary approach.
S1P2 siRNA provides a highly specific method for reducing the total cellular pool of the S1P2 protein. This approach is excellent for confirming that the effects observed with JTE-013 are indeed mediated by S1P2. However, siRNA-mediated knockdown is transient and may not be suitable for all experimental designs, particularly long-term studies. Incomplete knockdown can also be a limitation, potentially leading to an underestimation of the true effect of S1P2 absence.
For a robust validation of S1P2's role in a given biological process, a combinatorial approach is recommended. Initial studies can be performed using JTE-013 to quickly assess the effects of S1P2 inhibition. Subsequently, S1P2 siRNA should be employed to confirm the specificity of these findings. Discrepancies between the results obtained with JTE-013 and siRNA may point to off-target effects of the inhibitor or complexities in the biological system that warrant further investigation. By carefully designing experiments and interpreting the data from both pharmacological and genetic inhibition, researchers can confidently delineate the functions of the S1P2 receptor.
References
- 1. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S1P/S1P2 Signaling Axis Regulates Both NLRP3 Upregulation and NLRP3 Inflammasome Activation in Macrophages Primed with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JTE-013 and Other S1P2 Receptor Antagonists for Researchers
For researchers and professionals in drug development, the selection of a specific and potent antagonist is critical for investigating the physiological and pathological roles of the sphingosine-1-phosphate receptor 2 (S1P2). This guide provides an objective comparison of JTE-013, a widely used S1P2 antagonist, with other notable alternatives, supported by experimental data.
JTE-013 has been a valuable tool in elucidating the function of S1P2. However, a growing body of evidence highlights its limitations, including a lack of selectivity and significant off-target effects. This has spurred the development of alternative S1P2 antagonists with improved pharmacological profiles. This guide will delve into the comparative potencies, selectivities, and notable characteristics of JTE-013 and its alternatives, AB1 and GLPG2938, to aid in the selection of the most appropriate tool for your research needs.
Quantitative Comparison of S1P2 Antagonists
The following table summarizes the key quantitative data for JTE-013 and its comparators.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Notes | Key Characteristics |
| JTE-013 | Human S1P2 | Radioligand Binding | 17.6[1] | Also inhibits S1P4.[2] No significant antagonism of S1P1 and S1P3 at concentrations up to 10 µM.[1] | Widely used but has known off-target effects on sphingolipid metabolism enzymes (inhibits sphingosine kinases and dihydroceramide desaturase 1).[3] Poor in vivo stability.[2] |
| AB1 | Human S1P2 | FLIPR Assay | 3.5[4] | No significant agonistic or antagonistic activities on other S1P receptors (S1P1, S1P3, S1P4, S1P5) at micromolar levels.[4] | A derivative of JTE-013 with improved potency and enhanced in vivo stability.[2][4] |
| GLPG2938 | Human S1P2 | Phenotypic IL-8 Release Assay | Potent antagonist | Selective for S1P2. | Orally bioavailable with good pharmacokinetics.[5] Has shown efficacy in a preclinical model of pulmonary fibrosis.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize S1P2 antagonists.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound for the S1P2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human S1P2 receptor
-
[³³P]S1P (Radioligand)
-
Test compounds (e.g., JTE-013, AB1)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.5
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-S1P2 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of diluted cell membranes, and 50 µL of the test compound at various concentrations.
-
Incubation: Add 50 µL of [³³P]S1P to each well. Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the S1P2 receptor upon agonist stimulation and the ability of an antagonist to inhibit this activation.
Materials:
-
Membranes from cells expressing the S1P2 receptor
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
S1P (agonist)
-
Test compounds (e.g., JTE-013, AB1)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4
-
Scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound at various concentrations, and 50 µL of S1P at its EC80 concentration.
-
Membrane Addition: Add 50 µL of the S1P2 receptor-expressing membranes to each well.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
SPA Bead Addition: Add 50 µL of SPA bead slurry to each well and incubate for a further 3 hours at room temperature.
-
Quantification: Centrifuge the plates and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of S1P-stimulated [³⁵S]GTPγS binding at each concentration of the test compound to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of S1P2 antagonism, the following diagrams illustrate the S1P2 signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: S1P2 Receptor Signaling Pathway.
Caption: Experimental Workflow for S1P2 Antagonist Characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Novel Sphingosine-1-Phosphate 2 Antagonist, AB1, in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of JTE-013 and CYM-5520 in S1P2 Receptor Research
In the landscape of Sphingosine-1-Phosphate receptor 2 (S1P2) research, the selection of appropriate pharmacological tools is paramount for elucidating the receptor's role in various physiological and pathological processes. This guide provides a comprehensive comparison of two widely used modulators of S1P2: JTE-013, a notable antagonist, and CYM-5520, a selective allosteric agonist. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their S1P2-related studies.
At a Glance: JTE-013 vs. CYM-5520
| Feature | JTE-013 | CYM-5520 |
| Primary Function | S1P2 Receptor Antagonist | S1P2 Receptor Agonist |
| Mechanism of Action | Competitive Antagonist | Allosteric Agonist |
| Reported Potency | IC50: 17.6 nM (human S1P2)[1][2] | EC50: 480 nM[3][4] |
| Selectivity | Also antagonizes S1P4 (IC50: 237 nM)[5]. Exhibits off-target inhibition of Sphingosine Kinase 1 (SK1) (IC50: 25.1 µM) and SK2 (IC50: 4.3 µM)[5]. | Highly selective for S1P2; does not activate S1P1, S1P3, S1P4, or S1P5 receptors[3][6][7]. |
| Binding Characteristics | Competes with S1P for binding to the S1P2 receptor[6]. | Does not compete with S1P or JTE-013 for binding, indicating a distinct allosteric binding site[6][7][8]. |
Quantitative Data Summary
The following tables provide a detailed overview of the experimentally determined potencies and selectivities of JTE-013 and CYM-5520.
Table 1: Potency of JTE-013 and CYM-5520 at the S1P2 Receptor
| Compound | Parameter | Value | Species | Assay Type | Reference |
| JTE-013 | IC50 | 17.6 nM | Human | S1P Binding Inhibition | [1][2] |
| JTE-013 | IC50 | 22 nM | Rat | S1P Binding Inhibition | [9] |
| JTE-013 | Ki | 20 nM | - | Schild Analysis (vs. S1P) | [6][10] |
| CYM-5520 | EC50 | 480 nM | - | S1P2 Activation | [3][4] |
| CYM-5520 | EC50 | 1.6 µM | - | S1P2 Activation (wild type) | [4][6] |
Table 2: Selectivity Profile of JTE-013
| Target | Parameter | Value | Notes | Reference |
| S1P1 | % Inhibition | No antagonism | At concentrations up to 10 µM | [1] |
| S1P3 | % Inhibition | 4.2% | At 10 µM | [1] |
| S1P4 | IC50 | 237 nM | Antagonist activity | [5] |
| Sphingosine Kinase 1 (SK1) | IC50 | 25.1 µM | Off-target inhibition | [5] |
| Sphingosine Kinase 2 (SK2) | IC50 | 4.3 µM | Off-target inhibition | [5] |
Note: The off-target activities of JTE-013, particularly at higher concentrations, warrant careful consideration in experimental design and data interpretation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (IC50 and Ki) of a competitive antagonist like JTE-013.
-
Cell Preparation:
-
Culture cells stably expressing the human S1P2 receptor.
-
Harvest cells and prepare membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³³P]-S1P) to each well.
-
Add increasing concentrations of the unlabeled competitor (JTE-013).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled S1P analog).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of S1P2 modulators on cell motility.
-
Cell Preparation:
-
Culture the cells of interest (e.g., cancer cells, fibroblasts) to sub-confluency.
-
Serum-starve the cells for several hours prior to the assay to reduce basal migration.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in a serum-free medium.
-
-
Assay Procedure:
-
Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores) separating the upper and lower chambers.
-
In the lower chamber, add a chemoattractant (e.g., S1P).
-
In the upper chamber, add the cell suspension.
-
To test the effect of the modulators, pre-incubate the cells with different concentrations of JTE-013 or CYM-5520 before adding them to the upper chamber. Alternatively, the modulators can be added to both chambers.
-
Incubate the chamber at 37°C in a humidified incubator for a time sufficient for cell migration (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
-
Data Analysis:
-
Count the number of stained, migrated cells in several microscopic fields for each condition.
-
Calculate the average number of migrated cells per field.
-
Compare the migration in the presence of the modulators to the control conditions.
-
RhoA Activation Assay (Pull-down Assay)
This assay measures the activation of the small GTPase RhoA, a key downstream effector of S1P2.
-
Cell Lysis:
-
Culture S1P2-expressing cells and treat them with S1P, CYM-5520, and/or JTE-013 for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Pull-down of Active RhoA:
-
Use a reagent containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.
-
Incubate the cell lysates with the Rhotekin-RBD agarose beads to pull down active RhoA.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Detection of Active RhoA:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detect the amount of pulled-down RhoA by Western blotting using a specific anti-RhoA antibody.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RhoA for each condition.
-
Normalize the amount of active RhoA to the total amount of RhoA in the initial cell lysates (determined by Western blotting of a small fraction of the lysate).
-
Compare the levels of RhoA activation between the different treatment groups.
-
Conclusion
JTE-013 and CYM-5520 represent valuable but distinct tools for the investigation of S1P2 signaling. JTE-013 serves as a potent, competitive antagonist, though researchers must remain vigilant of its off-target effects, particularly at higher concentrations. In contrast, CYM-5520 offers a highly selective means of activating S1P2 through an allosteric mechanism, providing a unique avenue for probing receptor function without competing with the endogenous ligand. The choice between these compounds will ultimately depend on the specific experimental question. For studies requiring the blockade of S1P-mediated S1P2 signaling, JTE-013 is a suitable choice, with appropriate controls for its potential off-target activities. For investigations focused on the direct and selective activation of S1P2, CYM-5520 is the superior tool. A thorough understanding of their respective pharmacological profiles, as outlined in this guide, is essential for the design of robust experiments and the accurate interpretation of results in the dynamic field of S1P2 research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S1P Receptor 2 Agonist, CYM-5520 | 1449747-00-5 [sigmaaldrich.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
Genetic Validation of JTE-013: A Comparative Guide to Pharmacological vs. Genetic Inhibition of S1P₂ Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of JTE-013, a widely used antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂), with the effects of genetic knockdown of the S1P₂ receptor itself. Understanding the correlations and discrepancies between these two approaches is crucial for accurately interpreting experimental results and advancing drug development targeting the S1P₂ signaling pathway. While JTE-013 is a potent tool, genetic validation helps to dissect its on-target effects from potential off-target activities.
Comparative Analysis of Pharmacological and Genetic Inhibition
The following tables summarize quantitative data from studies directly comparing the effects of JTE-013 with genetic silencing of the S1P₂ receptor, primarily through the use of short hairpin RNA (shRNA).
Table 1: Comparison of JTE-013 and S1P₂ shRNA on Osteogenesis Markers in Murine Bone Marrow Stromal Cells (BMSCs)
| Marker | Treatment | Fold Change vs. Control | Reference |
| ALPL mRNA | JTE-013 (4 µM) | 2.0-fold increase | [1] |
| JTE-013 (8 µM) | 4.9-fold increase | [1] | |
| S1P₂ shRNA | 1.7-fold increase | [1] | |
| RUNX2 mRNA | JTE-013 (4 µM) | Significant increase | [1] |
| JTE-013 (8 µM) | Significant increase | [1] | |
| S1P₂ shRNA | 2.1-fold increase | [1] | |
| OCN mRNA | JTE-013 (1 µM) | Significant increase | [1] |
| S1P₂ shRNA | 9.7-fold increase | [1] | |
| OSX mRNA | JTE-013 (4 µM) | Significant increase | [1] |
| JTE-013 (8 µM) | Significant increase | [1] | |
| S1P₂ shRNA | 2.6-fold increase | [1] |
Table 2: Effects of JTE-013 and S1P₂ shRNA on Vesicle Trafficking and Signaling Pathways in Murine BMSCs
| Target | JTE-013 Effect | S1P₂ shRNA Effect | Reference |
| Vesicle Trafficking Proteins (F-actin, clathrin, EEA1, syntaxin 6) | Increased | Reduced | [1][2] |
| Wnt/Ca²⁺ Signaling | Increased | Attenuated (but p-CaMKII enhanced) | [2] |
| BMP/Smad Signaling | Increased (low dose) | Attenuated | [2] |
Table 3: Selectivity and Off-Target Profile of JTE-013
| Parameter | Value/Observation | Reference |
| IC₅₀ for human S1P₂ | 17.6 nM | [3] |
| Inhibition of S1P₃ at 10 µM | 4.2% | [3] |
| Antagonism of S1P₁ | None detected | [3] |
| Antagonism of S1P₄ | Yes, with lower affinity (IC₅₀ of 237 nM) | [4] |
| Off-target enzymatic inhibition | Inhibits sphingosine kinases and dihydroceramide desaturase 1 at concentrations often used to target S1P₂ | [4][5] |
| Effects in S1P₂ knockout models | Blocked S1P-induced vasoconstriction, suggesting non-S1P₂ mediated effects. | [4] |
Experimental Protocols
Pharmacological Inhibition with JTE-013
-
Compound: JTE-013 is a small molecule antagonist selective for the S1P₂ receptor.
-
Solubilization: JTE-013 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Working Concentrations: The effective concentration of JTE-013 can vary depending on the cell type and experimental system. In many in vitro studies, concentrations ranging from 0.5 µM to 10 µM are used.[1][2] It is important to note that higher concentrations (e.g., 10 µM) have been associated with off-target effects.[4]
-
Treatment Duration: The incubation time with JTE-013 can range from a few hours to several days, depending on the biological process being investigated.[1][2]
-
Control: A vehicle control, typically DMSO at the same final concentration used for the JTE-013 treatment, should always be included in the experimental design.
Genetic Silencing of S1P₂ using shRNA
-
shRNA Design: Short hairpin RNA (shRNA) constructs targeting the S1P₂ mRNA are designed and cloned into a suitable viral or non-viral vector. A non-targeting control shRNA should be used as a negative control.
-
Vector Delivery:
-
Lentiviral Transduction: Lentiviral particles containing the S1P₂ shRNA or control shRNA are produced and used to infect the target cells. This method is efficient for a wide range of cell types, including primary cells and non-dividing cells.
-
Transfection: Plasmid vectors carrying the shRNA cassette can be introduced into cells using lipid-based transfection reagents or electroporation.
-
-
Selection and Verification:
-
Selection: If the shRNA vector contains a selectable marker (e.g., puromycin resistance), cells are treated with the selection agent to enrich for a population of cells with stable integration of the shRNA.
-
Verification of Knockdown: The efficiency of S1P₂ knockdown should be confirmed at both the mRNA and protein levels.
-
mRNA level: Quantitative real-time PCR (qRT-PCR) is used to measure the relative expression of S1P₂ mRNA in cells treated with S1P₂ shRNA compared to the control shRNA. A reduction of about 64% in S1P₂ mRNA has been reported.[1]
-
Protein level: Western blotting is performed to assess the reduction in S1P₂ protein levels.
-
-
Visualizing the Pathways and Processes
S1P₂ Receptor Signaling Pathway
The S1P₂ receptor is a G protein-coupled receptor that can couple to multiple G proteins, including Gαᵢ, Gα₁, and Gα₁₂/₁₃, leading to the activation of diverse downstream signaling pathways.
Caption: S1P₂ receptor signaling pathways.
Experimental Workflow: Genetic Validation of JTE-013 Effects
This diagram illustrates the parallel workflow for comparing the pharmacological inhibition of S1P₂ by JTE-013 with its genetic silencing via shRNA.
Caption: Workflow for genetic validation.
References
- 1. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for JTE-013 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of essential negative control experiments for studies involving JTE-013, a potent and selective S1P2 receptor antagonist. Given the documented off-target effects of JTE-013, rigorous negative controls are paramount to ensure the accurate interpretation of experimental results. This document outlines key experimental protocols and presents data to aid in the design of robust studies.
JTE-013 is a widely used pharmacological tool to investigate the roles of the sphingosine-1-phosphate receptor 2 (S1P2). However, studies have revealed that JTE-013 can exert effects independent of S1P2 inhibition, including the modulation of other S1P receptor subtypes and interference with sphingolipid metabolism.[1] Therefore, a multi-faceted approach to negative controls is crucial to delineate on-target from off-target effects.
Comparison of Negative Control Strategies
Proper negative controls are fundamental to attribute the observed effects of JTE-013 specifically to its antagonism of the S1P2 receptor. The following table compares various negative control strategies, their applications, and their inherent advantages and disadvantages.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve JTE-013 (e.g., DMSO) is administered to a parallel experimental group. | - Simple and essential for every experiment.- Accounts for any effects of the solvent on the experimental system. | - Does not control for off-target effects of the JTE-013 molecule itself. |
| S1PR2 Knockdown (shRNA/siRNA) | Genetic silencing of the S1P2 receptor using short-hairpin RNA (shRNA) or small interfering RNA (siRNA). | - Highly specific for the S1P2 receptor.- Directly tests the involvement of S1P2 in the observed phenotype.- Differentiates on-target from off-target effects.[2] | - Can be technically challenging to implement and validate.- Potential for incomplete knockdown or off-target effects of the RNAi itself. |
| S1PR2 Knockout Cells/Animals | Use of cell lines or animal models in which the S1P2 gene has been genetically deleted. | - Complete and permanent loss of S1P2 function.- Provides the most definitive evidence for S1P2 involvement. | - May involve compensatory changes during development.- Not always feasible or available for all experimental systems. |
| Structurally Similar Inactive Analog | A molecule with a chemical structure closely related to JTE-013 but lacking biological activity at the S1P2 receptor. | - Controls for off-target effects related to the chemical scaffold of JTE-013. | - A commercially available, validated inactive analog of JTE-013 is not readily identifiable. |
| Alternative S1P2 Antagonist | Use of a structurally distinct S1P2 antagonist to confirm that the observed effect is not specific to the chemical properties of JTE-013. | - Helps to confirm that the biological effect is due to S1P2 antagonism rather than a unique off-target effect of JTE-013. | - Limited availability of structurally diverse and well-characterized S1P2 antagonists with distinct off-target profiles. |
Key Experimental Protocols
To differentiate the on-target and off-target effects of JTE-013, a combination of the following key experiments is recommended.
S1P2 Receptor Binding Assay
This assay directly measures the ability of JTE-013 to bind to the S1P2 receptor.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human S1P2 receptor.
-
Assay Buffer: Use a buffer containing 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, pH 7.4.
-
Competition Assay: Incubate the membranes with a constant concentration of a radiolabeled S1P analog (e.g., [³³P]-S1P) and increasing concentrations of unlabeled JTE-013.
-
Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of JTE-013, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.
Downstream Signaling Pathway Analysis: p-ERK Western Blot
Activation of S1P2 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This assay assesses the ability of JTE-013 to block S1P-induced ERK phosphorylation.
Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Cell Culture and Treatment: Culture cells expressing S1P2 and serum-starve them overnight. Pre-treat the cells with JTE-013 or vehicle for 30 minutes, followed by stimulation with S1P for 10 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Cell Viability/Proliferation Assay
To assess whether the effects of JTE-013 are due to cytotoxicity, a cell viability assay should be performed.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of JTE-013 or vehicle for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
To further clarify the experimental logic and pathways involved, the following diagrams are provided.
Caption: S1P2 signaling pathway and the inhibitory action of JTE-013.
Caption: General experimental workflow for assessing JTE-013 effects.
Caption: Logical framework for interpreting results using S1PR2 shRNA.
Conclusion
The use of JTE-013 as a selective S1P2 antagonist requires a carefully designed experimental approach that includes multiple layers of negative controls. By combining vehicle controls, genetic knockdown or knockout of S1P2, and potentially the use of structurally unrelated S1P2 antagonists, researchers can confidently dissect the specific contributions of S1P2 signaling from the off-target effects of JTE-013. The detailed protocols and comparative analysis provided in this guide are intended to assist in the robust design and interpretation of experiments involving this widely used pharmacological tool.
References
Assessing the Specificity of JTE-013 in a New Model System: A Comparative Guide
I have successfully gathered a substantial amount of information for the comparison guide. I have identified JTE-013's primary target (S1P2) and key off-targets (S1P4, SK1, SK2, Des1). I have also found a suitable alternative, AB1, which is a more potent and stable S1P2 antagonist. I have collected some IC50 values for both compounds against their primary and some off-targets, although a complete selectivity profile for AB1 and ONO-5430514 is still lacking.
Crucially, I have now found detailed protocols for the key experimental assays required for the guide: radioligand binding, GTPγS binding, and intracellular calcium mobilization. I also have initial information on sphingosine kinase and dihydroceramide desaturase activity assays, which I can build upon.
The next logical step is to start structuring the comparison guide. I will begin by outlining the sections and then populating them with the information I have gathered. I will create the data tables and then move on to writing the detailed experimental protocols. I will also start drafting the Graphviz diagrams. I will identify any remaining gaps in the data (especially for ONO-5430514) and plan a final targeted search if necessary. However, I have enough information to start building the core components of the guide. Therefore, I will now proceed with generating the content.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JTE-013, a widely used antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), with its structural analog AB1 and another S1P2 antagonist, ONO-5430514. The objective is to facilitate an informed assessment of JTE-013's specificity in novel model systems by providing supporting experimental data and detailed protocols.
Introduction to JTE-013 and the Importance of Specificity
JTE-013 is a potent and highly selective antagonist of the S1P2 receptor, a G protein-coupled receptor (GPCR) involved in diverse physiological and pathological processes, including cell migration, immune responses, and cancer progression.[1][2][3][4] While its high affinity for S1P2 has made it a valuable research tool, emerging evidence highlights significant off-target activities, particularly at concentrations commonly used in preclinical studies.[5] Understanding the complete pharmacological profile of JTE-013 is therefore critical for the accurate interpretation of experimental results and for its potential therapeutic development.
This guide will compare the on-target and off-target activities of JTE-013 with AB1, a more potent and stable analog, and ONO-5430514, another selective S1P2 antagonist.[1] By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows, we aim to equip researchers with the necessary information to rigorously assess the specificity of JTE-013 in their own experimental settings.
Comparative Pharmacological Profiles
The following tables summarize the reported inhibitory concentrations (IC50) of JTE-013, AB1, and ONO-5430514 against their primary target (S1P2), other S1P receptor subtypes, and known off-target enzymes. This data is crucial for designing experiments with appropriate compound concentrations to maximize on-target effects while minimizing off-target confounding variables.
Table 1: Potency against S1P Receptor Subtypes
| Compound | S1P2 IC50 (nM) | S1P1 Antagonism | S1P3 Inhibition | S1P4 IC50 (nM) | S1P5 Antagonism |
| JTE-013 | 17.6 (human)[2][4] | No antagonism up to 10 µM[2][3] | 4.2% inhibition at 10 µM[2][3] | 237[5] | Not reported |
| AB1 | 3.5[1] | No significant activity at µM levels[1] | No significant activity at µM levels[1] | No significant activity at µM levels[1] | No significant activity at µM levels[1] |
| ONO-5430514 | Not reported | Not reported | Not reported | Not reported | Not reported |
Table 2: Off-Target Enzyme Inhibition
| Compound | Sphingosine Kinase 1 (SK1) IC50 (µM) | Sphingosine Kinase 2 (SK2) IC50 (µM) | Dihydroceramide Desaturase 1 (Des1) Inhibition |
| JTE-013 | 25.1[5] | 4.3[5] | Yes, IC50 not specified[5] |
| AB1 | Not reported | Not reported | Not reported |
| ONO-5430514 | Not reported | Not reported | Not reported |
Experimental Protocols for Specificity Assessment
To thoroughly assess the specificity of JTE-013 in a new model system, a combination of binding and functional assays is recommended. Below are detailed protocols for key experiments.
Radioligand Binding Assay for S1P Receptors
This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine the affinity (Ki) of a test compound.
Materials:
-
Cell membranes expressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, S1P5).
-
Radioligand (e.g., [³³P]-S1P or a subtype-selective radiolabeled antagonist).
-
Test compounds (JTE-013, AB1, ONO-5430514).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-radiolabeled S1P receptor ligand (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand at a concentration near its Kd to all wells.
-
Add 100 µL of the cell membrane preparation (5-20 µg of protein) to all wells.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compounds using appropriate software (e.g., Prism).
GTPγS Binding Assay for Functional Antagonism
This functional assay measures the activation of G proteins coupled to the GPCR of interest and can determine the potency of an antagonist in blocking agonist-induced signaling.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
S1P (agonist).
-
Test compounds (JTE-013, AB1, ONO-5430514).
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 20 µL of test compound dilution or buffer.
-
Add 20 µL of S1P at a concentration that elicits a submaximal response (e.g., EC80).
-
Add 20 µL of the cell membrane preparation (10-20 µg of protein).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the IC50 of the antagonists by non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This whole-cell functional assay is suitable for assessing the activity of antagonists on Gq-coupled S1P receptors (S1P2 and S1P3).
Materials:
-
Cells endogenously or recombinantly expressing the S1P receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
S1P (agonist).
-
Test compounds (JTE-013, AB1, ONO-5430514).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation with Fluo-4 AM).
-
Wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer containing the test compounds or vehicle and incubate for 15-30 minutes.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of S1P at a concentration that elicits a maximal response (e.g., EC100).
-
Immediately measure the fluorescence intensity for 1-2 minutes.
-
Calculate the increase in fluorescence over baseline and determine the inhibitory effect of the test compounds.
Sphingosine Kinase Activity Assay
This assay measures the activity of SK1 and SK2 to assess the off-target effects of the S1P2 antagonists.
Materials:
-
Recombinant human SK1 and SK2.
-
Sphingosine.
-
[γ-³²P]ATP.
-
Test compounds (JTE-013, AB1, ONO-5430514).
-
Kinase Assay Buffer: 20 mM Tris-HCl, 1 mM β-mercaptoethanol, 10 mM MgCl₂, 0.5 mM ATP, pH 7.4.
-
Lipid extraction solvents (e.g., chloroform/methanol/HCl).
-
Thin-layer chromatography (TLC) plates.
-
Phosphorimager or autoradiography film.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the kinase assay buffer, sphingosine (as a complex with BSA), and the test compound.
-
Initiate the reaction by adding the recombinant sphingosine kinase and [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding the lipid extraction solvents.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by lipid extraction and subsequent TLC.
-
Visualize and quantify the amount of [³²P]-S1P formed using a phosphorimager or autoradiography.
-
Determine the IC50 of the test compounds for SK1 and SK2 inhibition.
Dihydroceramide Desaturase 1 (Des1) Activity Assay
This assay evaluates the off-target inhibition of Des1, a key enzyme in ceramide biosynthesis.
Materials:
-
Cell lysates or microsomal fractions containing Des1 activity.
-
NBD-C6-dihydroceramide (fluorescent substrate).
-
Test compounds (JTE-013, AB1, ONO-5430514).
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Lipid extraction solvents (e.g., chloroform/methanol).
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, pre-incubate the cell lysate or microsomal fraction with the test compound for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the NBD-C6-dihydroceramide substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and extract the lipids using chloroform/methanol.
-
Separate the fluorescent substrate from the product (NBD-C6-ceramide) by HPLC.
-
Quantify the product formation by measuring fluorescence intensity.
-
Determine the inhibitory effect of the test compounds on Des1 activity.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: S1P2 Receptor Signaling Pathway and Point of Inhibition by JTE-013.
Caption: Experimental Workflow for Assessing JTE-013 Specificity.
Conclusion and Recommendations
The evidence presented in this guide underscores the importance of a multi-faceted approach to assessing the specificity of JTE-013 in any new model system. While it remains a potent S1P2 antagonist, its off-target activities, particularly at higher micromolar concentrations, necessitate careful experimental design and data interpretation.
For researchers utilizing JTE-013, we recommend the following:
-
Dose-Response Studies: Conduct thorough dose-response curves for JTE-013 in your model system to determine the minimal effective concentration that elicits the desired on-target effect.
-
Use of Comparators: Whenever possible, include a more specific S1P2 antagonist, such as AB1, as a comparator to confirm that the observed effects are indeed mediated by S1P2 inhibition.
-
Off-Target Validation: If using concentrations of JTE-013 in the micromolar range, consider directly assessing its effects on known off-targets like sphingosine kinases and ceramide metabolism in your specific model system.
By following these recommendations and utilizing the provided protocols and data, researchers can confidently assess the specificity of JTE-013 and generate robust, reproducible, and accurately interpreted scientific findings.
References
Comparative Guide: JTE-013 vs. S1P2 Knockout Mouse Studies in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methodologies used to investigate the function of the Sphingosine-1-Phosphate Receptor 2 (S1P2): pharmacological inhibition using the antagonist JTE-013 and genetic deletion through S1P2 knockout mouse models. Understanding the nuances, advantages, and limitations of each approach is critical for the accurate interpretation of experimental data and the advancement of S1P2-targeted therapeutic strategies.
Introduction to S1P2 and Investigational Approaches
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a wide array of cellular processes by binding to five distinct G protein-coupled receptors, S1P1-5. The S1P2 receptor, in particular, is implicated in diverse physiological and pathological conditions, including inflammation, cancer, vascular function, and metabolic diseases. To elucidate its specific roles, researchers predominantly rely on two key experimental models:
-
Pharmacological Antagonism with JTE-013: A small molecule antagonist that acutely blocks S1P from binding to the S1P2 receptor.
-
Genetic Deletion (Knockout Mice): Genetically engineered mice that lack a functional S1P2 receptor gene, allowing for the study of its role throughout development and in adult life.
This guide will compare these two models based on their specificity, experimental utility, and the interpretation of the data they generate.
JTE-013: The Pharmacological Antagonist
JTE-013 is the most widely used antagonist for studying S1P2 function. It offers temporal control, allowing researchers to inhibit the receptor at specific times and for defined durations.
Mechanism and Profile
JTE-013 acts as a competitive antagonist at the S1P2 receptor. However, its utility is tempered by concerns regarding its potency, stability, and selectivity.[1]
-
Potency: It inhibits S1P binding to human S1P2 receptors with an IC50 value of 17.6 nM.[2][3]
-
Selectivity: While highly selective against S1P1 and S1P3 at concentrations up to 10 μM, JTE-013 has been shown to also antagonize the S1P4 receptor with an IC50 of 237 nM.[1][4]
-
Off-Target Effects: Studies have revealed that JTE-013 can have effects in cells lacking S1P2 mRNA and even in S1P2 knockout mice, suggesting off-target activities.[1] These may include the inhibition of sphingosine kinases and dihydroceramide desaturase 1, which can alter sphingolipid metabolism more broadly.[4][5]
-
In Vivo Stability: JTE-013 has been noted to lack stability in vivo, which can impact the interpretation of long-term studies.[1]
Quantitative Data Summary: JTE-013
| Parameter | Value / Observation | Source(s) |
| Target Receptor | S1P2 (EDG-5) | [2][3] |
| IC50 (human S1P2) | 17.6 nM | [2][3] |
| Off-Target Receptor(s) | S1P4 (IC50: 237 nM) | [1][4] |
| Other Off-Target Effects | Inhibition of sphingosine kinases, dihydroceramide desaturase 1 | [4][5] |
| Observed In Vivo Effects | Attenuation of diabetes development, reduction of inflammatory cytokine levels, promotion of angiogenesis, modulation of osteogenesis. | [1][6][7] |
S1P2 Knockout (KO) Mouse Models
S1P2 knockout mice, generated by targeted deletion of the S1pr2 gene, provide a highly specific model for studying the lifelong consequences of S1P2 receptor absence.[8]
Phenotypic Profile
The genetic deletion of S1P2 leads to a range of observable phenotypes, highlighting the receptor's role in various homeostatic processes.
-
Cancer: Aged S1P2 knockout mice have a high incidence of diffuse large B-cell lymphoma (DLBCL), suggesting a tumor-suppressor role for S1P2 in this context.[8]
-
Vascular Function: S1P2 knockout mice exhibit decreased vascular tone and a blunted response to vasoconstrictor agents, indicating a role for S1P2 in maintaining normal hemodynamics.[9][10]
-
Metabolism: In models of streptozotocin-induced diabetes, S1P2 knockout mice show protection from pancreatic β-cell apoptosis, leading to higher insulin levels and lower blood glucose.[1][11]
-
Immune & Inflammatory Response: S1P2 deletion can reduce levels of certain inflammatory cytokines in response to LPS.[1] However, some studies report more severe anaphylactic responses, indicating a complex role in allergic inflammation.[1]
-
Sensory Function: These mice are known to suffer from deafness and exhibit vestibular defects.[12]
Quantitative Data Summary: S1P2 Knockout Mouse Phenotypes
| System | Observed Phenotype | Source(s) |
| Oncology | High incidence (~55%) of diffuse large B-cell lymphoma by 1.5-2 years of age. | [8] |
| Cardiovascular | Decreased mesenteric and renal vascular resistance; right-shifted concentration-force response to vasoconstrictors. | [9][10] |
| Metabolic | Lower blood glucose, higher insulin/glucose ratios, and reduced β-cell apoptosis in streptozotocin-induced diabetes models. | [1][11] |
| Inflammation | Reduced serum IL-1β and IL-18 in LPS-treated mice; contradictory results in anaphylaxis models. | [1] |
| Neurological/Sensory | Deafness, seizures, and vestibular defects (e.g., head tilt). | [12][13] |
Head-to-Head Comparison: JTE-013 vs. S1P2 KO
| Feature | JTE-013 (Pharmacological Inhibition) | S1P2 Knockout (Genetic Deletion) |
| Specificity | Moderate. Known off-target effects on S1P4 and other enzymes can confound data interpretation.[1][4] | High. Specifically ablates the S1P2 protein, avoiding direct off-target pharmacological effects. |
| Temporal Control | High. Allows for acute, timed inhibition of the receptor, useful for studying dynamic processes. | Low. Represents a lifelong absence of the receptor, which may lead to developmental compensation. |
| Key Limitation | Off-target effects. Observed phenotypes may not be solely due to S1P2 inhibition.[1][14] | Developmental compensation. Other signaling pathways may adapt to the absence of S1P2, masking its true function in adults. |
| Concordant Findings | In models of streptozotocin-induced diabetes, both JTE-013 treatment and S1P2 knockout lead to improved glucose homeostasis and reduced β-cell loss.[1] Both approaches also show reduced cytokine levels in LPS-treated mice.[1] | |
| Discordant Findings | In osteogenesis, JTE-013 treatment promoted vesicle trafficking, whereas S1P2 knockdown (via shRNA) inhibited it, suggesting off-target effects of JTE-013.[6][15] In anaphylaxis, some studies show both models attenuate the response, while others show S1P2 knockout exacerbates it.[1] |
Experimental Protocols
Protocol 1: Generation of S1P2 Knockout Mice
This protocol provides a general overview of the steps involved in creating a knockout mouse line using homologous recombination.
-
Targeting Vector Construction: A DNA construct is designed to flank a critical exon (e.g., exon 2) of the S1pr2 gene with loxP sites. An antibiotic resistance gene (e.g., neomycin) is often included for selection.[16]
-
ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells, typically derived from a C57BL/6 mouse strain.[16]
-
Selection and Screening: ES cells are grown in a medium containing the selection antibiotic. Surviving colonies are screened by PCR or Southern blot to identify those with the correctly integrated construct.[8]
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse.
-
Implantation and Chimeric Mouse Generation: The injected blastocysts are implanted into a pseudopregnant female mouse. The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.
-
Breeding and Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the modified allele through the germline. Heterozygous mice are then intercrossed to generate homozygous S1P2 knockout mice.[8]
Protocol 2: In Vivo Administration of JTE-013
This protocol describes a general method for treating mice with JTE-013 to study its acute or chronic effects.
-
Compound Preparation: JTE-013 is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then further diluted in saline or another aqueous buffer for injection.
-
Animal Model: Select the appropriate mouse strain and disease model (e.g., collagen-induced arthritis model, ligature-induced periodontitis model).[17]
-
Administration: JTE-013 is administered to the mice. The route can be intraperitoneal (i.p.), oral gavage, or subcutaneous, depending on the experimental design. Dosages can vary widely (e.g., 1-10 mg/kg) and should be determined from literature or pilot studies.
-
Experimental Time course: The treatment can be administered as a single dose for acute studies or daily for chronic studies.
Visualization of Pathways and Workflows
Diagram 1: S1P2 Signaling Pathways
Caption: Simplified S1P2 receptor signaling cascade.
Diagram 2: Comparative Experimental Workflow
References
- 1. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeted disruption of the S1P2 sphingosine 1-phosphate receptor gene leads to diffuse large B-cell lymphoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. niddk.nih.gov [niddk.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 035004 - S1pr2[f] Strain Details [jax.org]
- 17. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Enhanced Alveolar Bone Regeneration by Promoting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
JTE-013: A Comparative Analysis of an S1P2 Antagonist and its Orthogonal Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of findings related to JTE-013, a selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). Recognizing the critical need for rigorous validation in drug development, this document cross-validates JTE-013's effects with orthogonal methods, primarily through the use of S1PR2 short hairpin RNA (shRNA), to ensure the observed biological outcomes are directly attributable to the inhibition of the S1P2 signaling pathway.
JTE-013 is widely utilized as a pharmacological tool to investigate the physiological and pathological roles of the S1P2 receptor. It has been shown to influence a multitude of cellular processes, including osteogenesis, angiogenesis, and inflammatory responses. However, emerging evidence suggests potential off-target effects, necessitating careful interpretation of experimental data. This guide presents a comparative analysis of data obtained using JTE-013 and S1PR2 shRNA, offering a clearer understanding of its on-target and off-target activities.
Comparative Analysis of JTE-013 and S1PR2 shRNA Effects
To provide a clear comparison, the following tables summarize the quantitative findings from studies employing both JTE-013 and S1PR2 shRNA to elucidate the role of S1P2 in various biological processes.
Osteogenesis in Murine Bone Marrow Stromal Cells (BMSCs)
| Parameter | JTE-013 Treatment | S1PR2 shRNA | Citation |
| Osteogenic Gene Expression (mRNA fold change vs. control) | |||
| ALPL | ↑ (dose-dependent) | ↑ 1.7-fold | [1] |
| RUNX2 | ↑ 1.3 to 2.6-fold (dose-dependent) | ↑ 2.1-fold | [1] |
| OCN | ↑ 1.2 to 8.0-fold (dose and time-dependent) | ↑ 9.7-fold | [1] |
| OSX | ↑ 2.8 to 5.2-fold (dose-dependent) | ↑ 2.6-fold | [1] |
| Vesicle Trafficking-Associated Proteins | |||
| F-actin, Clathrin, EEA1, Syntaxin 6 | ↑ (at 4 or 8 μM) | ↓ | [1][2] |
| Signaling Pathway Proteins | |||
| p-CaMKII | ↑ (at 1 to 4 μM), No activation at 8 μM | ↑ | [1][2] |
| Wnt/Ca2+ signaling | ↑ | Attenuated | [1][2] |
| BMP/Smad signaling | ↑ (at 1 to 2 μM) | Attenuated | [1][2] |
Angiogenesis and Related Signaling in Murine BMSCs
| Parameter | JTE-013 Treatment (without Aa infection) | S1PR2 shRNA (without Aa infection) | Citation |
| Gene Expression (mRNA) | |||
| VEGFA | ↑ | No significant difference | [3] |
| PDGFA | ↑ | ↑ | [3] |
| GDF15 | ↑ | ↑ | [3] |
| Signaling Pathway Proteins | |||
| TGFβ/Smad signaling | ↑ | Suppressed | [3] |
| Akt signaling | ↑ | Enhanced p-Akt | [3] |
Off-Target Effects of JTE-013
Recent studies have highlighted that JTE-013 can exert effects independent of S1P2 inhibition. These off-target activities are crucial to consider when interpreting experimental outcomes.
| Off-Target Effect | Experimental Observation | Citation |
| Sphingolipid Metabolism | Inhibition of dihydroceramide desaturase 1 and sphingosine kinases (SK1 and SK2). Increases cellular levels of ceramides, dihydroceramides, sphingosine, and dihydrosphingosine. | [4][5][6] |
| S1P Receptor Expression | High doses (4 or 8 μM) increased S1PR1, S1PR3, S1PR4, and S1PR5 mRNA and protein expression. | [1][7] |
| GPCR Agonism | May act as an agonist at other G protein-coupled receptors, such as S1PR1, in sensory neurons. | [8] |
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
Cell Culture and Treatments: Murine Bone Marrow Stromal Cells (BMSCs) were cultured in osteogenic media. JTE-013 was dissolved in DMSO and applied at concentrations ranging from 0.5 to 8 μM. Control cells were treated with DMSO. For orthogonal validation, BMSCs were transduced with lentiviral particles containing S1PR2 shRNA or a control shRNA.
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of osteogenic and angiogenic genes. Gene expression was normalized to a housekeeping gene, and the fold change was calculated relative to the control group.
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins involved in various signaling pathways (e.g., p-PLCγ1, p-PKCζ, p-CaMKII, β-catenin, p-GSK3β) and vesicle trafficking. Protein bands were visualized and quantified using densitometry.
Cell Proliferation Assay: Cell viability and proliferation were assessed using assays such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay.
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways discussed in this guide.
Caption: On-target signaling of JTE-013 in promoting osteogenesis.
Caption: Orthogonal validation of vesicle trafficking effects.
Caption: Overview of JTE-013's off-target effects.
References
- 1. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 6. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
JTE-013: A Closer Look at Off-Target Activities Beyond S1P2 Receptor Antagonism
A Comparative Guide for Researchers
JTE-013 is a widely utilized small molecule inhibitor, primarily recognized for its potent and selective antagonism of the Sphingosine-1-Phosphate Receptor 2 (S1P2). Its utility in elucidating the physiological and pathological roles of S1P2 signaling has been extensive. However, a growing body of evidence highlights significant off-target activities, particularly at concentrations commonly employed in preclinical research. This guide provides a comprehensive review of JTE-013's off-target profile, presenting comparative data, detailed experimental protocols for target validation, and visual summaries of its molecular interactions and screening workflows. This information is intended to aid researchers in the critical interpretation of experimental results and to promote a more nuanced understanding of JTE-013's pharmacological effects.
On-Target versus Off-Target Activity: A Quantitative Comparison
The selectivity of JTE-013 is concentration-dependent, with a clear distinction between its high-affinity binding to its primary target, S1P2, and its interactions with other S1P receptor subtypes and key enzymes in the sphingolipid metabolic pathway.
| Target | Activity (IC50/Ki) | Assay Type | Reference(s) |
| Primary Target | |||
| S1P2 (human/rat) | IC50: ~17-22 nM | Radioligand Binding Assay | [1][2] |
| S1P2 | Ki: 20 nM | CRE-bla Reporter Assay | [3] |
| S1P2 | IC50: 53 nM | Radioligand Binding Assay | [4] |
| Off-Target S1P Receptors | |||
| S1P1 | No significant activity | Radioligand Binding Assay | |
| S1P3 | 4.2% inhibition at 10 µM | Radioligand Binding Assay | |
| S1P4 | Ki: 237 nM | Calcium Mobilization Assay | [2] |
| Off-Target Enzymes | |||
| Sphingosine Kinase 1 (SK1) | IC50: 25.1 ± 2.7 µM | In vitro Kinase Assay | [1] |
| Sphingosine Kinase 2 (SK2) | IC50: 4.3 ± 0.5 µM | In vitro Kinase Assay | [1] |
| Dihydroceramide Desaturase 1 (Des1) | Ki: 9.2 ± 0.8 µM | In vitro Enzyme Assay | [1] |
| S1P Lyase | No inhibition up to 40 µM | In vitro Enzyme Assay | [1] |
Unraveling the Molecular Pathways: On- and Off-Target Actions of JTE-013
JTE-013 exerts its intended effect by blocking the S1P2 receptor, thereby inhibiting downstream signaling cascades. However, at higher concentrations, it can also interact with the S1P4 receptor and inhibit key enzymes in sphingolipid metabolism, leading to a complex pharmacological profile.
Caption: JTE-013 on- and off-target interactions.
Experimental Protocols for Off-Target Activity Assessment
The following are generalized protocols for key experiments used to determine the off-target activities of JTE-013.
Radioligand Binding Assay for S1P Receptors
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing data on binding affinity (IC50 or Ki).
-
Materials:
-
Cell membranes expressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4).
-
Radioligand (e.g., [³²P]S1P).
-
Test compound (JTE-013) at various concentrations.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
96-well filter plates and a vacuum manifold.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of JTE-013 in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³²P]S1P (at a concentration near its Kd), and varying concentrations of JTE-013.
-
Incubate the mixture at room temperature for 60-90 minutes to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the JTE-013 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Sphingosine Kinase (SK1 & SK2) Inhibition Assay
This assay measures the enzymatic activity of sphingosine kinases in the presence of an inhibitor.
-
Materials:
-
Recombinant human SK1 and SK2 enzymes.
-
Substrate: Sphingosine.
-
[γ-³²P]ATP.
-
Test compound (JTE-013) at various concentrations.
-
Kinase reaction buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4.
-
Lipid extraction solution (e.g., chloroform/methanol/HCl).
-
Thin-layer chromatography (TLC) plates and developing solvent.
-
Phosphorimager or autoradiography film.
-
-
Procedure:
-
Prepare serial dilutions of JTE-013 in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant SK enzyme, sphingosine, and the appropriate concentration of JTE-013.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the lipid extraction solution.
-
Separate the lipid phase containing the [³²P]S1P product.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate S1P from unreacted ATP.
-
Visualize and quantify the radioactive S1P spot using a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each JTE-013 concentration and determine the IC50 value.
-
Dihydroceramide Desaturase 1 (Des1) Activity Assay
This assay assesses the conversion of dihydroceramide to ceramide by Des1.
-
Materials:
-
Source of Des1 enzyme (e.g., rat liver microsomes or cell lysates overexpressing Des1).
-
Fluorescent substrate: NBD-C6-dihydroceramide.
-
Test compound (JTE-013) at various concentrations.
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor: NADH or NADPH.
-
Lipid extraction solvents.
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
-
Procedure:
-
Prepare serial dilutions of JTE-013.
-
In a reaction tube, combine the enzyme source, NBD-C6-dihydroceramide, and JTE-013.
-
Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the cofactor (NADH or NADPH).
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
Stop the reaction and extract the lipids.
-
Analyze the lipid extract by HPLC to separate and quantify the fluorescent product, NBD-C6-ceramide, from the substrate.
-
Data Analysis: Determine the rate of product formation at each JTE-013 concentration to calculate the percentage of inhibition and subsequently the IC50 or Ki value.
-
A Systematic Approach to Off-Target Profiling
A logical workflow is essential for identifying and characterizing the off-target effects of a pharmacological inhibitor.
Caption: Workflow for identifying off-target activities.
Conclusion
While JTE-013 remains a valuable tool for investigating S1P2 biology, researchers must exercise caution and consider its off-target effects, especially when using concentrations in the micromolar range. The data presented in this guide underscores the importance of thorough pharmacological characterization of chemical probes. For studies utilizing JTE-013, it is recommended to:
-
Use the lowest effective concentration to maximize selectivity for S1P2.
-
Employ complementary approaches, such as genetic knockdown or knockout of S1P2, to validate findings.
-
Consider the potential confounding effects arising from the inhibition of S1P4, SK1, SK2, and Des1, and assess relevant biomarkers where possible.
By acknowledging and understanding the polypharmacology of JTE-013, the scientific community can ensure more robust and accurately interpreted experimental outcomes.
References
- 1. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
JTE-013: A Guide to Its Use and the Imperative of Appropriate Controls
JTE-013 is a widely utilized pharmacological tool in sphingolipid research, valued for its potent and selective antagonism of the Sphingosine-1-Phosphate (S1P) Receptor 2 (S1P2). This guide provides a comparative overview of JTE-013, details its mechanism of action, and underscores the critical importance of rigorous experimental controls for the accurate interpretation of data.
S1P/S1P2 Signaling Pathway
Sphingosine-1-phosphate is a bioactive lipid that signals through a family of five G protein-coupled receptors (GPCRs), designated S1P1–5.[1][2] These receptors are involved in a myriad of cellular processes. JTE-013 specifically targets the S1P2 receptor, which primarily couples to Gα12/13, Gq, and Gi proteins. Activation of S1P2 can lead to the regulation of downstream effectors like Rho, phospholipase C (PLC), and adenylate cyclase, influencing cell migration, proliferation, and vascular tone.[3] JTE-013 blocks the binding of S1P to S1P2, thereby inhibiting these downstream signaling events.
JTE-013 blocks S1P binding to the S1P2 receptor, inhibiting downstream signaling.
Comparative Performance and Selectivity
JTE-013 is highly selective for the S1P2 receptor. It inhibits S1P binding to human S1P2 receptors with an IC50 value of approximately 17.6 nM.[4] At concentrations up to 10 µM, it shows minimal inhibition of S1P3 (4.2%) and does not antagonize S1P1.[4] However, subsequent studies have revealed that JTE-013 also acts as an antagonist of the S1P4 receptor, albeit with a lower affinity (IC50 of 237 nM).[5][6] This cross-reactivity is a crucial consideration for experimental design.
| Compound | Target Receptor(s) | IC50 / Ki (nM) | Notes |
| JTE-013 | S1P2 | ~17-22 [5] | Primary target. Highly potent antagonist. |
| S1P4 | ~237[5] | Secondary target; antagonist activity. | |
| S1P1, S1P3 | >10,000[4][5] | Considered selective against S1P1 and S1P3. | |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Low nM range | Functional antagonist; approved for MS treatment.[7][8][9] |
| SEW2871 | S1P1 | 10-20 (EC50) | Selective S1P1 agonist.[10] |
| W146 | S1P1 | ~132 (Ki) | Selective S1P1 antagonist.[1] |
The Critical Importance of Appropriate Controls
While JTE-013 is a valuable tool, its use demands careful interpretation due to potential off-target effects. Recent research has highlighted that at concentrations commonly used in cellular studies (low micromolar range), JTE-013 can affect sphingolipid metabolism by inhibiting enzymes like dihydroceramide desaturase 1 and both sphingosine kinases.[5][11][12] Furthermore, some studies have reported S1P2-independent effects, suggesting that JTE-013 might act as an agonist at other, unidentified GPCRs.[1][6]
These findings underscore the necessity of a comprehensive set of controls to validate that the observed effects are indeed mediated by S1P2 inhibition.
Essential Experimental Controls:
-
Vehicle Control: The solvent used to dissolve JTE-013 (e.g., DMSO) must be added to control cells at the same final concentration to account for any solvent-induced effects.
-
Positive Control: The natural ligand, S1P, should be used to confirm that the S1P2 pathway is active and responsive in the experimental system.
-
Negative Control (Genetic Knockdown/Knockout): The most rigorous control is to use cells or tissues where the S1P2 receptor has been genetically silenced (e.g., using siRNA, shRNA, or from S1P2 knockout animals).[3][6] If JTE-013 still produces an effect in these S1P2-deficient systems, it points to an off-target mechanism.
-
Specificity Control (Alternative Antagonists): Using a structurally different S1P2 antagonist can help confirm that the observed phenotype is due to S1P2 blockade rather than an artifact of JTE-013's specific chemical structure.
-
Dose-Response Analysis: Perform experiments across a range of JTE-013 concentrations. Effects observed only at high micromolar concentrations are more likely to be off-target.[5]
Workflow for validating JTE-013 effects using essential experimental controls.
Key Experimental Protocols
Below are summarized protocols for common assays used to characterize S1P receptor antagonists like JTE-013.
GTPγS Binding Assay
This functional assay measures the first step in G protein activation following receptor stimulation. It can differentiate between agonists, antagonists, and inverse agonists.[13][14]
-
Objective: To determine the effect of JTE-013 on S1P-induced G protein activation in membranes expressing the S1P2 receptor.
-
Principle: In the presence of an agonist (S1P), the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used to quantify this activation.[14][15] An antagonist (JTE-013) will block this S1P-induced increase in [35S]GTPγS binding.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P2 receptor.
-
Assay Buffer: Prepare an assay buffer typically containing HEPES, MgCl2, NaCl, and saponin.[13]
-
Reaction Setup: In a 96-well plate, incubate the cell membranes with varying concentrations of JTE-013 (or vehicle), a fixed concentration of S1P, and [35S]GTPγS.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[13]
-
Termination & Separation: The reaction can be stopped by rapid filtration through a filter plate, which traps the membranes while unbound [35S]GTPγS is washed away.[14][15] Alternatively, a homogeneous scintillation proximity assay (SPA) can be used where membranes are captured on beads that scintillate when [35S]GTPγS is bound.[13]
-
Detection: Quantify the bound radioactivity using a scintillation counter. Data is then plotted to determine the IC50 of JTE-013.
-
Calcium Mobilization Assay
This assay is used for GPCRs that couple to Gq, which activates the PLC pathway, leading to the release of intracellular calcium (Ca2+).[16][17]
-
Objective: To measure the ability of JTE-013 to block S1P-induced increases in intracellular Ca2+.
-
Principle: Cells expressing S1P2 are pre-loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4).[17][18] Upon receptor activation by S1P, intracellular Ca2+ levels rise, causing a detectable increase in fluorescence. JTE-013, as an antagonist, will prevent this fluorescence increase.
-
Methodology:
-
Cell Culture: Plate HEK293T or HTC4 cells stably or transiently expressing the S1P2 receptor (and often a promiscuous Gα protein like Gα16 to amplify the signal) in a 96-well plate.[17][18]
-
Dye Loading: Incubate the cells with a cell-permeable fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM) in a suitable buffer.[17][19]
-
Compound Addition: Pre-incubate the cells with various concentrations of JTE-013 or vehicle control.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., a FlexStation). The instrument will inject the agonist (S1P) into each well and simultaneously record the change in fluorescence intensity over time.[16][18]
-
Data Analysis: The peak fluorescence response is measured. The inhibitory effect of JTE-013 is calculated and plotted to determine its IC50 value.
-
References
- 1. Sphingosine 1-phosphate receptor 2 antagonist JTE-013 increases the excitability of sensory neurons independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and acceptability of the S1P receptor in the treatment of multiple sclerosis: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. revvity.com [revvity.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. logosbio.com [logosbio.com]
Safety Operating Guide
Navigating the Safe Disposal of JTE-013: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step operational plan for the proper disposal of JTE-013, a potent and selective S1P2 receptor antagonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle JTE-013 with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information. General best practices include working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Handling Specifications
| Item | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves. | Provides chemical resistance against potential skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes. |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Work Area | Well-ventilated chemical fume hood. | Minimizes inhalation exposure to any potential dust or aerosols. |
JTE-013: Chemical and Physical Properties
A clear understanding of the compound's properties is essential for its safe handling and disposal.
Table 2: Chemical and Physical Data for JTE-013
| Property | Value |
| Molecular Formula | C₁₇H₁₉Cl₂N₇O |
| Molecular Weight | 408.29 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The following procedure outlines a general framework for the disposal of JTE-013. Crucially, all disposal activities must be conducted in strict accordance with local, state, and federal regulations, as well as institutional Environmental Health and Safety (EHS) guidelines. This protocol serves as a guide and should be adapted to meet specific institutional requirements.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for JTE-013 waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene) that will not react with the compound or any solvent used.
-
Do not mix JTE-013 waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area to prevent spills.
-
Ensure the label on the waste container includes the full chemical name ("JTE-013"), the approximate quantity, and any associated hazards.
-
-
Preparing for Disposal:
-
For solutions of JTE-013, the solvent will likely determine the primary disposal route. For instance, solutions in flammable solvents should be collected in a designated solvent waste container.
-
Solid JTE-013 should be collected in a separate, labeled container for solid chemical waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate inventory of the waste, including the chemical name and quantity.
-
Follow all instructions provided by the EHS office for the final packaging and labeling of the waste container before pickup.
-
Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of JTE-013 waste in a laboratory setting.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a comprehensive understanding of the specific hazards of JTE-013 and the regulations governing its disposal. Always prioritize the information provided in the manufacturer's Safety Data Sheet and consult with your institution's Environmental Health and Safety office for guidance tailored to your specific circumstances.
Personal protective equipment for handling Jte 013
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of JTE-013, a potent and selective S1P2 receptor antagonist. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling JTE-013 to prevent accidental exposure.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Always wear chemical safety goggles and a face shield when there is a risk of splashing. |
| Skin Protection | Wear a flame-retardant laboratory coat. Use compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. |
| Respiratory Protection | If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved particulate respirator. Ensure proper ventilation, such as working within a chemical fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of JTE-013 and ensuring a safe working environment.
Handling Protocol:
-
Review Safety Data Sheet (SDS): Before use, all personnel must review the complete Safety Data Sheet for JTE-013.
-
Work in a Ventilated Area: All handling of JTE-013 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.
-
Prevent Dust Formation: If working with the solid form, handle it carefully to avoid creating dust.
-
Thorough Washing: After handling, wash hands and any exposed skin thoroughly with soap and water.
Storage Protocol:
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability. |
| Container | Keep the container tightly closed. |
| Environment | Store in a dry and well-ventilated place. |
Disposal Plan
Proper disposal of JTE-013 and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Consult Local Regulations: Dispose of waste material in accordance with local, state, and federal regulations.
-
Do Not Dispose in Sewer: Do not allow the chemical to enter drains.
-
Use a Licensed Disposal Company: Contact a licensed professional waste disposal service to dispose of this material.
-
Container Disposal: Rinse the container thoroughly with an appropriate solvent and dispose of it in accordance with local regulations. The first rinse should be collected and treated as hazardous waste. Labels on the container must be completely removed or defaced before disposal.[1]
Experimental Workflow for Safe Handling of JTE-013
Caption: Workflow for the safe handling of JTE-013 from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
